molecular formula C7H15NO2 B3059729 2-[Ethyl(methyl)amino]butanoic acid CAS No. 1214699-59-8

2-[Ethyl(methyl)amino]butanoic acid

Cat. No.: B3059729
CAS No.: 1214699-59-8
M. Wt: 145.2 g/mol
InChI Key: ACCMUEPRBWHEEZ-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]butanoic acid (CAS 1214699-59-8) is a specialized N-alkylated beta-amino acid with significant potential as a building block in medicinal chemistry and organic synthesis . This compound features a butanoic acid backbone substituted at the alpha position with an ethyl(methyl)amino group, presenting a structure that is valuable for creating novel molecular architectures . Beta-amino acids and their derivatives, such as this compound, are recognized as key structural units in various natural compounds and pharmaceuticals, often contributing to enhanced metabolic stability and distinct biological activity profiles compared to their alpha-amino acid counterparts . The N-alkylation pattern on the amine functionality can fine-tune the molecule's lipophilicity and conformational properties, making it a valuable scaffold for constructing peptide mimetics and investigating structure-activity relationships . Potential research applications for 2-[Ethyl(methyl)amino]butanoic acid include its use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel active substances . Its structure aligns with motifs explored in the search for new antimicrobial agents, given the ongoing need to address multi-drug resistant pathogens . Furthermore, the compound can serve as a precursor for generating diverse chemical libraries or be incorporated into studies probing the activity of enzymes that interact with short-chain carboxylic acids . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl(methyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-6(7(9)10)8(3)5-2/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMUEPRBWHEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629295
Record name 2-[Ethyl(methyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214699-59-8
Record name 2-[Ethyl(methyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the landscape of modern peptidomimetics and small-molecule drug discovery, the incorporation of unnatural, sterically hindered amino acids is a primary strategy for overcoming proteolytic degradation and modulating membrane permeability. 2-[Ethyl(methyl)amino]butanoic acid (EMABA) (CAS: 1214699-59-8) represents a highly specialized building block[1].

Structurally derived from


-aminobutyric acid (AABA), EMABA features an 

-dialkylated

-amine (an ethyl and a methyl group). This tertiary amine architecture fundamentally alters its physicochemical behavior. Because it lacks an N-H proton, EMABA cannot propagate a standard peptide chain; instead, it functions exclusively as a potent N-terminal capping agent or as a component in depsipeptide (ester) linkages. Its incorporation ablates local hydrogen-bond donor capacity, forcibly disrupting secondary structures (like

-helices) and significantly increasing the lipophilicity of the resulting API.

Structural & Physicochemical Fundamentals

To rationally design workflows involving EMABA, one must first understand the causality behind its ionization and partitioning behavior.

The Solvation-Steric Paradox of the Tertiary Amine

While alkyl groups are inductively electron-donating (which theoretically increases basicity), the bulky


-ethyl and 

-methyl groups on EMABA create severe steric hindrance. This bulk restricts the formation of a stabilizing aqueous solvation shell around the protonated nitrogen. Consequently, the conjugate acid is destabilized, lowering the amine

(~8.9) compared to its unalkylated parent AABA (~9.6).
Data Presentation

The following table summarizes the core physicochemical parameters of EMABA, critical for downstream chromatographic and synthetic planning.

Table 1: Physicochemical & Structural Properties of EMABA

ParameterValue / DescriptionMechanistic Implication
Chemical Name 2-[Ethyl(methyl)amino]butanoic acid

-dialkylated unnatural amino acid.
CAS Number 1214699-59-8Unique registry identifier[1].
Molecular Formula C₇H₁₅NO₂Contributes to high lipophilic surface area.
Molecular Weight 145.20 g/mol Verified by MS during analytical QC.
Amine Classification Tertiary AmineCannot form internal peptide bonds ; acts as an N-terminal cap.
Estimated

(COOH)
~2.1Deprotonated at physiological pH.
Estimated

(NH⁺)
~8.9Protonated at physiological pH; exists as a zwitterion.
Isoelectric Point (pI) ~5.5Minimum aqueous solubility point; critical for extraction.
LogP (Neutral Form) ~1.2Enhances membrane permeability when used as a peptide cap.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. Below are the definitive methodologies for characterizing and utilizing EMABA.

Protocol 1: Self-Validating Potentiometric Titration for Determination

Potentiometric titration remains the gold standard for determining the ionization constants of amino acids ()[2].

Causality of Design: Amino acids with hydrophobic side chains can undergo micro-precipitation near their isoelectric point. We employ a forward-and-back-titration method. If the forward and backward titration curves do not perfectly overlap (hysteresis), it indicates irreversible phase separation or sensor fouling, invalidating the data.

Step-by-Step Methodology:

  • Calibration: Calibrate a glass-membrane pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 10.0 mg of EMABA in 50 mL of 0.1 M KCl (to maintain a constant ionic strength, ensuring activity coefficients remain stable).

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl. This fully protonates both the carboxylate and the tertiary amine.

  • Forward Titration: Incrementally add standardized 0.1 M NaOH in 0.05 mL steps under constant nitrogen sparging (to exclude atmospheric CO₂). Record pH after equilibrium is reached (

    
    pH < 0.005 per minute). Continue until pH 11.5.
    
  • Back-Titration (Validation): Immediately reverse the process using 0.1 M HCl back to pH 1.5.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). The half-equivalence points correspond to
    
    
    and
    
    
    . Overlay the forward and backward curves; a deviation of < 0.05 pH units validates the system.
Protocol 2: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)

Because EMABA is a highly hindered tertiary amino acid, standard coupling reagents (like HBTU or DIC) will fail. The steric bulk of the


-ethyl and 

-methyl groups shields the activated carboxylate from nucleophilic attack by the resin-bound peptide ()[3].

Causality of Design: We must use COMU (a uronium salt based on Oxyma) combined with Microwave Irradiation . COMU forms a highly reactive, less sterically demanding O-acylisourea intermediate. Microwave heating provides direct dielectric energy to the solvent, overcoming the massive enthalpic activation barrier caused by the


-dialkyl groups ()[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free primary N-terminus) in anhydrous DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of EMABA and 4.0 equivalents of COMU in DMF. Add 8.0 equivalents of

    
    -Diisopropylethylamine (DIPEA). Stir for exactly 3 minutes to allow the active ester to form.
    
  • Coupling: Transfer the activated EMABA solution to the resin.

  • Microwave Assistance: Subject the reaction vessel to microwave irradiation (75 °C, 25 W) for 15 minutes. Caution: Do not exceed 75 °C to prevent premature cleavage or epimerization.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow resin indicates successful capping (no free primary amines remain). A blue resin dictates an immediate double-coupling using fresh reagents.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision nodes of the EMABA SPPS capping protocol.

EMABA_Capping_Workflow Start Resin-Bound Peptide (Free N-terminus) Activate Activate EMABA Carboxyl (COMU + DIPEA, 3 min) Start->Activate Couple Capping Reaction (Microwave, 75°C, 15 min) Activate->Couple Wash DMF/DCM Wash Cycle Couple->Wash Test Kaiser Test (Primary Amine Detection) Wash->Test Decision Free Amines Detected? (Blue Resin) Test->Decision Recouple Double Capping (Fresh Reagents) Decision->Recouple Yes (Incomplete) Proceed Global Cleavage (TFA/TIS/H2O) Decision->Proceed No (Success) Recouple->Wash Re-evaluate

Fig 1: SPPS workflow for N-terminal capping with EMABA, featuring self-validating decision nodes.

References

  • Belsito, E. L., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis". The Journal of Organic Chemistry, ACS Publications (2005). URL:[Link]

  • Albericio, F., et al. "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides". Antibiotics, MDPI (2023). URL:[Link]

  • Pedersen, S. L., et al. "Chapter 5: Microwave-assisted Peptide Synthesis". RSC Books (2015). URL:[Link]

Sources

Molecular Weight and Structural Analysis of 2-[Ethyl(methyl)amino]butanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Chemical Identity

The molecule 2-[Ethyl(methyl)amino]butanoic acid (CAS RN: 1214699-59-8) is a specialized, non-canonical amino acid characterized by an N,N-dialkylated tertiary amine. In modern drug discovery and peptidomimetic design, such unnatural amino acids are strategically incorporated into peptide backbones to restrict conformational flexibility and enhance proteolytic stability.

Structurally, the molecule consists of a butanoic acid backbone with an ethyl and a methyl group substituted on the alpha-amino nitrogen. Because the alpha-carbon (C2) is bonded to four distinct groups, it is a chiral center, meaning the compound exists as enantiomers unless stereospecifically synthesized.

Physicochemical Properties & Causality in Analysis

Understanding the physicochemical nature of 2-[Ethyl(methyl)amino]butanoic acid is the foundational step in designing a robust analytical workflow.

  • Zwitterionic Dynamics: The molecule possesses a carboxylic acid (pKa ~2.2) and a tertiary amine (pKa ~9.5). At physiological pH, it exists predominantly as a zwitterion.

  • Analytical Causality: This high polarity and dual-charge state mean the molecule will exhibit poor retention on standard C18 reversed-phase columns. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography is the mandatory choice for LC-MS workflows to ensure adequate retention and peak shape.

Table 1: Molecular Composition and Exact Mass Data
ParameterValueCalculation / Formula
Chemical Formula C₇H₁₅NO₂C(7) + H(15) + N(1) + O(2)
Molecular Weight 145.20 g/mol (7×12.011) + (15×1.008) + 14.007 + (2×15.999)
Monoisotopic Mass 145.1103 DaExact mass of the most abundant isotopes
[M+H]⁺ Ion (ESI+) 146.1181 m/zMonoisotopic Mass + 1.0078 (Proton)
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 3Carboxyl oxygens (2), Tertiary amine (1)

Analytical Workflows

To achieve unequivocal structural confirmation, a dual-axis approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. The workflow below illustrates the self-validating system used to characterize this compound.

Analytical_Workflow cluster_0 Sample Preparation N1 Weigh 2-[Ethyl(methyl)amino] butanoic acid N2 Dissolve in D2O (NMR) or MeCN/H2O (LC-MS) N1->N2 N3 HILIC LC-MS/MS (ESI+ Mode) N2->N3 Aliquot A N4 Multinuclear NMR (1H, 13C, COSY) N2->N4 Aliquot B N5 Molecular Weight Confirmation [M+H]+ = 146.12 m/z N3->N5 N6 Structural Elucidation Backbone & Alkyl Substituents N4->N6 N7 Final Structural Validation N5->N7 N6->N7

Figure 1: Analytical workflow for the structural validation of the target compound.

Experimental Protocols (Self-Validating Systems)

As a standard of trustworthiness, analytical protocols must be designed to detect their own failures. The following methodologies incorporate internal controls and system suitability tests (SST).

Protocol A: HILIC-ESI-MS/MS Analysis

Objective: Confirm the exact molecular weight and map the fragmentation pathway to validate the alkyl substitutions on the amine.

  • System Suitability Test (SST): Flush the LC system with 50% Acetonitrile (MeCN) / 50% Water. Inject a blank (mobile phase) to establish baseline noise and prove the absence of carryover. Inject a standard reference amino acid (e.g., Leucine) to verify mass accuracy (< 5 ppm error) and detector response (RSD < 2% over 3 injections).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 90% MeCN / 10% 20 mM Ammonium Formate (pH 3.0).

    • Causality: A high organic starting ratio is required to force the polar zwitterion to partition into the aqueous layer enriched on the HILIC stationary phase. The acidic pH ensures the carboxylate is fully protonated, preventing peak tailing[1].

  • Chromatography: Utilize an Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm). Run a linear gradient from 90% B (MeCN) to 50% B over 7 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the m/z 146.12 precursor and apply Collision-Induced Dissociation (CID) at 15-25 eV.

Protocol B: 1D and 2D NMR Spectroscopy

Objective: Elucidate the carbon backbone and confirm the specific attachment points of the ethyl and methyl groups.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of Deuterium Oxide (D₂O). Add 5 µL of 1 M NaOD.

    • Causality:N,N-dialkylated amino acids often exhibit restricted rotation around the N-C(alpha) bond and complex protonation equilibria at neutral pH. Adjusting the pH to >11 fully deprotonates the tertiary amine, collapsing broad, unresolved humps into a single, sharp set of resonances.

  • Acquisition: Using a 600 MHz NMR spectrometer, acquire a ¹H spectrum (16 scans, 2s relaxation delay) and a ¹³C spectrum (1024 scans, 2s relaxation delay). Use Trimethylsilylpropanoic acid (TSP) as an internal chemical shift reference (0.00 ppm).

Data Interpretation & Expected Results

Mass Spectrometry Fragmentation

The tertiary amine heavily directs the fragmentation of the molecule. The initial loss of water from the carboxylic acid is rapidly followed by the characteristic alpha-cleavage of the alkyl chains, yielding a highly stable immonium ion. This predictable pathway acts as an internal validation of the N-alkyl structure.

MS_Fragmentation M Precursor Ion m/z 146.12 [M+H]+ F1 Product Ion 1 m/z 128.11 [M+H - H2O]+ M->F1 -18 Da F2 Immonium Ion m/z 100.11 [M+H - HCOOH]+ M->F2 -46 Da F3 Alkyl Cleavage m/z 72.08 [C4H10N]+ F2->F3 -28 Da

Figure 2: ESI-MS/MS positive mode fragmentation pathway of the precursor ion.

Table 2: Expected ¹H and ¹³C NMR Assignments (in D₂O, pH > 11)
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Structural Assignment
C1 --~178.0Carboxylate (COO⁻)
C2 3.20 - 3.40dd / t~68.5Alpha-CH (Chiral center)
C3 1.70 - 1.95m~23.0Beta-CH₂ (Butanoic backbone)
C4 0.90 - 0.95t~11.5Gamma-CH₃ (Butanoic backbone)
N-CH₃ 2.75 - 2.85s~40.2N-Methyl group
N-CH₂ 3.00 - 3.20m~48.5N-Ethyl group (CH₂)
N-CH₂-CH₃ 1.15 - 1.25t~12.0N-Ethyl group (CH₃)

Note: The exact chemical shifts may vary slightly depending on exact sample concentration and precise pH, but the relative deshielding order remains constant.

Conclusion

The structural verification of 2-[Ethyl(methyl)amino]butanoic acid relies on understanding its zwitterionic properties and the behavior of its tertiary amine. By utilizing HILIC-MS/MS to capture the precise monoisotopic mass and fragmentation, paired with pH-adjusted NMR to resolve the carbon backbone and N-alkyl substituents, researchers can establish a highly trustworthy, self-validating analytical profile for this compound.

References

  • PubChem. "National Center for Biotechnology Information. PubChem Compound Summary for CID 16769183, 4-(Propylamino)butanoic acid" (Used as a structural mass proxy). Accessed March 2026.[Link]

  • PubChem. "National Center for Biotechnology Information. PubChem Compound Summary for CID 141960181, N-ethyl-2-[ethyl(methyl)amino]butanamide" (Related dialkylated derivative). Accessed March 2026.[Link]

Sources

The Ionization Landscape of 2-[Ethyl(methyl)amino]butanoic Acid: A Technical Guide to pKa and Zwitterionic Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior of unnatural amino acids is a critical prerequisite for their successful integration into peptidomimetics, targeted drug delivery systems, and metabolic probes. 2-[Ethyl(methyl)amino]butanoic acid (CAS 1214699-59-8) is a structurally unique aliphatic amino acid featuring a tertiary amine at the alpha position.

As an application scientist, I approach the pKa determination of such molecules not merely as a routine measurement, but as a thermodynamic profiling exercise. Because empirical literature data for this specific CAS is limited, this whitepaper synthesizes physical organic chemistry principles, predictive modeling based on well-documented structural analogs, and field-proven analytical methodologies to establish a comprehensive profile of its ionization behavior.

Structural Causality of Ionization

The macroscopic ionization of 2-[Ethyl(methyl)amino]butanoic acid is governed by the interplay of inductive effects, steric hindrance, and aqueous solvation. The molecule exists primarily as a zwitterion at physiological pH, governed by two distinct dissociation constants.

The Inductive Effect on the Carboxyl Group ( )

Unsubstituted butanoic acid possesses a


 of 4.82. However, the introduction of the ethyl(methyl)amino group at the C2 (alpha) position fundamentally alters the local electron density. In highly acidic media, the amine is protonated (

). This localized positive charge exerts a powerful electron-withdrawing inductive effect (

effect) through the sigma bonds. This effect stabilizes the conjugate base (the carboxylate anion,

), making the proton much easier to remove. Drawing from the (

= 2.04), we can deduce that the

of our target molecule will fall in the 2.20 – 2.50 range, slightly higher than glycine derivatives due to the electron-donating nature of the extended butanoic backbone.
Steric and Solvation Effects on the Tertiary Amine ( )

The second ionization event involves the deprotonation of the tertiary amine. Theoretically, the electron-donating (


) effects of the ethyl and methyl groups should increase the basicity of the nitrogen. However, in aqueous solutions, this is counteracted by the solvation effect . The bulky alkyl groups sterically hinder water molecules from effectively hydrogen-bonding to and stabilizing the protonated ammonium ion. This thermodynamic penalty lowers the 

compared to what inductive effects alone would predict. Based on the structural analog, the

is tightly constrained to the 9.70 – 10.00 range.

Ionization Cation Cationic Form (pH < 2.3) +NH(Et)(Me) / -COOH Zwitterion Zwitterionic Form (pH 2.3 - 9.8) +NH(Et)(Me) / -COO- Cation->Zwitterion -H+ (pKa1 ≈ 2.35) Anion Anionic Form (pH > 9.8) -N(Et)(Me) / -COO- Zwitterion->Anion -H+ (pKa2 ≈ 9.85)

Figure 1: pH-dependent macroscopic ionization states of 2-[Ethyl(methyl)amino]butanoic acid.

Quantitative Ionization Profile

To provide actionable data for formulation and pharmacokinetic modeling, the following table synthesizes the predicted thermodynamic values based on analog benchmarking and linear free-energy relationships (LFER).

Thermodynamic PropertyEstimated ValueAnalog Reference / SourceMechanistic Rationale

(Carboxyl)
2.35 ± 0.152.04 ()

effect from adjacent

stabilizes the carboxylate anion.

(Amine)
9.85 ± 0.209.89 ()

effect of alkyls is offset by steric hindrance reducing aqueous solvation.
Isoelectric Point (pI) ~ 6.10CalculatedDerived via

. Molecule is electrically neutral.
Microspecies at pH 7.4 > 99.8% ZwitterionN/AAt physiological pH, the molecule is fully ionized but carries a net zero charge.

Self-Validating Experimental Methodologies

High-Precision Potentiometric Titration

Potentiometry is the most accurate method for determining macroscopic


 values, provided the ionic strength and dissolved gases are strictly controlled.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mM of 2-[Ethyl(methyl)amino]butanoic acid in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl background standardizes the ionic strength to mimic physiological conditions, ensuring the activity coefficients remain constant throughout the titration (Debye-Hückel theory).

  • Degassing: Purge the solution with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to and during the titration. Causality: Dissolved 
    
    
    
    forms carbonic acid, which introduces a parasitic buffering effect near pH 6.4, skewing the titration curve.
  • Titration: Using an automated titrator, titrate the solution with standardized 0.1 M KOH (CO2-free) from pH 2.0 to pH 11.5 in 0.05 mL increments.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) and use non-linear least-squares regression to extract the exact

    
     values.
    

System Validation Check: Before running the sample, perform a "Blank Titration" of the 0.15 M KCl solvent alone. The derivative of the blank curve must perfectly match the theoretical Nernstian response. If it deviates, the glass electrode requires recalibration or replacement.

Workflow Prep 1. Sample Prep 2.0 mM in 0.15 M KCl (Degassed) Calib 2. System Validation Blank Titration to verify Nernstian slope Prep->Calib Titration 3. Potentiometric Titration Titrate with 0.1 M KOH under N2 blanket Calib->Titration Data 4. Data Analysis Non-linear Regression & Bjerrum Plot Titration->Data

Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Orthogonal Validation via H-NMR Titration

Because potentiometry only measures bulk proton exchange,


H-NMR titration is required to definitively assign the 

values to specific functional groups.

Step-by-Step Protocol:

  • Preparation: Prepare a 5 mM solution of the compound in

    
    .
    
  • pH Adjustment:* Adjust the

    
     (isotopic pH) using dilute 
    
    
    
    and
    
    
    . Note that
    
    
    (the glass electrode isotope effect).
  • Acquisition: Acquire

    
    H-NMR spectra at 15 distinct 
    
    
    
    points ranging from 1.0 to 12.0.
  • Tracking: Track the chemical shift (

    
    ) of the alpha-CH proton and the N-methyl protons. Causality: As the amine deprotonates near pH 9.8, the electron density on the nitrogen increases. This shields the adjacent protons, causing a distinct upfield shift in the NMR spectrum.
    

System Validation Check: The titration must demonstrate thermodynamic reversibility. After reaching pH 12.0, back-titrate the sample to pH 2.0. The chemical shifts of the back-titration must perfectly superimpose on the forward-titration curve. Any hysteresis indicates sample degradation rather than reversible ionization.

Implications for Drug Development

The zwitterionic nature of 2-[Ethyl(methyl)amino]butanoic acid dictates its pharmacokinetic behavior. Because its


 is ~6.10, the molecule exists almost entirely as a highly polar zwitterion at the physiological pH of 7.4.
  • Permeability: The permanent dipole of the zwitterion results in a very low LogD at pH 7.4, meaning passive diffusion across lipophilic cell membranes (like the blood-brain barrier) will be poor.

  • Formulation: If this moiety is incorporated into a drug candidate, prodrug strategies (such as esterification of the carboxylate) may be required to mask the charge, lower the

    
     of the amine, and temporarily increase lipophilicity to achieve oral bioavailability.
    

References

  • PubChem. "N,N-Dimethylglycine - Compound Summary (CID 673).

    
     values for alpha-tertiary amine inductive effects.[Link]
    
  • PubChem. "2-(dimethylamino)butanoic acid - Compound Summary (CID 18763804)." National Center for Biotechnology Information. Used for structural analog benchmarking of the butanoic acid backbone.[Link]

  • PubChem. "N,N-Diethylglycine - Compound Summary (CID 74151)." National Center for Biotechnology Information. Used for analyzing the steric impact of ethyl substituents on tertiary amine solvation. [Link]

Technical Monograph: Stereochemistry and Chirality of 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-[ethyl(methyl)amino]butanoic acid , a tertiary


-amino acid derivative. Unlike canonical amino acids, the presence of an 

-dialkyl group (ethyl and methyl) introduces specific steric and electronic constraints valuable in peptidomimetic drug design. This molecule serves as a critical model for understanding steric bulk in the

-position and the modulation of proteolytic stability in peptide therapeutics.

This document details the Cahn-Ingold-Prelog (CIP) priority assignment, the thermodynamic realities of nitrogen inversion, validated synthetic pathways, and protocols for enantiomeric resolution.

Part 1: Molecular Architecture & Stereogenic Analysis

Structural Definition

The molecule consists of a butyric acid backbone with a tertiary amine substituent at the


-carbon (C2).
  • IUPAC Name: 2-[Ethyl(methyl)amino]butanoic acid

  • Molecular Formula:

    
    
    
  • Key Feature: The C2 carbon is the sole stable stereogenic center.

Nitrogen Inversion vs. Carbon Chirality

A critical distinction must be made between the chiral carbon and the nitrogen atom.

  • The

    
    -Carbon (C2):  Bonded to four distinct groups (-H, -COOH, -Ethyl, -N(Me)Et). It possesses fixed chirality (
    
    
    
    or
    
    
    ) that does not interconvert under standard conditions without bond breaking.
  • The Nitrogen Atom: Although bonded to three distinct carbons and a lone pair, acyclic tertiary amines undergo pyramidal inversion (umbrella flip) with a low energy barrier (

    
     24-30 kJ/mol). Consequently, the nitrogen atom rapidly racemizes at room temperature and is stereochemically silent  in the isolated molecule.
    
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (


) to the C2 center, we rank the substituents based on atomic number and connectivity.

Priority Ranking:

  • 
     : Nitrogen (Atomic #7) has the highest atomic number attached directly to C2. (Priority 1) 
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : The carbonyl carbon is bonded to (O, O, O) via phantom atoms. Oxygen (Atomic #8) outranks the carbon in the ethyl group.[1] (Priority 2) 
    
  • 
     (Ethyl backbone) : The methylene carbon is bonded to (C, H, H). This outranks the hydrogen atom. (Priority 3) 
    
  • 
     : Hydrogen (Atomic #1). (Priority 4) 
    

Configuration Determination:

  • (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )-Enantiomer:  Viewing with H in the rear, the sequence 
    
    
    
    traces a Counter-Clockwise path.
  • (

    
    )-Enantiomer:  Viewing with H in the rear, the sequence 
    
    
    
    traces a Clockwise path.[2]
Visualization: CIP Decision Logic

CIP_Logic Start Stereocenter: C2 (Alpha-Carbon) Sub1 Group 1: -N(Me)Et (Atom: N, Z=7) Start->Sub1 Highest Z Sub2 Group 2: -COOH (Atom: C -> O,O,O) Start->Sub2 Sub3 Group 3: -CH2CH3 (Atom: C -> C,H,H) Start->Sub3 Sub4 Group 4: -H (Atom: H, Z=1) Start->Sub4 Lowest Z Decision Trace Path 1 -> 2 -> 3 (H in back) Sub1->Decision Priority 1 Sub2->Decision Priority 2 Sub3->Decision Priority 3 Res_S (S)-Configuration Counter-Clockwise Decision->Res_S Left Turn Res_R (R)-Configuration Clockwise Decision->Res_R Right Turn

Figure 1: Decision tree for assigning R/S configuration based on Cahn-Ingold-Prelog priority rules.

Part 2: Synthesis & Resolution Strategies

Pathway A: Nucleophilic Substitution (The "Chiral Pool" Approach)

This method relies on starting with an enantiopure


-halo acid. However, 

reactions at the

-position of carbonyls can be sluggish or prone to racemization via enolization.
  • Starting Material: (R)-2-bromobutanoic acid (Inversion will yield S-product).

  • Reagent:

    
    -ethylmethylamine (Excess).
    
  • Mechanism:

    
     displacement.
    
  • Risk: Partial racemization if reaction temperature is too high.

Pathway B: Reductive Amination (Preferred for Racemic Synthesis)

A robust method to generate the racemic scaffold, which is then resolved.

  • Precursor: 2-Oxobutanoic acid (alpha-ketobutyric acid).

  • Reagents:

    
    -ethylmethylamine, 
    
    
    
    (Sodium cyanoborohydride) or
    
    
    (Sodium triacetoxyborohydride).
  • Conditions: pH controlled (approx 6.0) to facilitate iminium ion formation without protonating the amine scavenger.

Resolution Protocol (Enzymatic)

Since asymmetric synthesis of tertiary


-amino acids is challenging, resolving the racemate is often more scalable.
  • Esterification: Convert racemic acid to ethyl ester.

  • Enzymatic Hydrolysis: Use a lipase (e.g., Candida antarctica Lipase B). The enzyme preferentially hydrolyzes the (

    
    )-ester to the (
    
    
    
    )-acid, leaving the (
    
    
    )-ester intact.
  • Separation: Acid-base extraction separates the free acid (

    
    ) from the unreacted ester (
    
    
    
    ).
Visualization: Synthetic Workflow

Synthesis_Flow SM1 2-Oxobutanoic Acid Step1 Reductive Amination (Formation of Racemate) SM1->Step1 Reagent N-Ethylmethylamine + NaBH3CN Reagent->Step1 Racemate Racemic 2-[Ethyl(methyl)amino]butanoic acid Step1->Racemate Step2 Esterification (EtOH, H+) Racemate->Step2 Step3 Enzymatic Resolution (Lipase) Step2->Step3 ProdS (S)-Acid (Hydrolyzed) Step3->ProdS Aqueous Phase ProdR (R)-Ester (Unreacted) Step3->ProdR Organic Phase

Figure 2: Synthetic workflow from achiral precursor to resolved enantiomers via reductive amination and enzymatic resolution.

Part 3: Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The ethyl group on the nitrogen and the ethyl group on the backbone provide distinct signals.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • The methylene protons of the

      
      -ethyl group are diastereotopic  due to the adjacent chiral center. They will likely appear as a complex multiplet rather than a simple quartet.
      
    • The

      
      -methyl group will appear as a singlet (approx 2.8 ppm).
      
    • The

      
      -proton (H at C2) will be a triplet or doublet of doublets (approx 3.2-3.5 ppm).
      
Chiral HPLC Method

To determine Enantiomeric Excess (ee%).

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).
    
  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2).

  • Detection: UV at 210 nm (carboxyl absorption).

  • Validation: Inject pure enantiomer standards to establish retention times (

    
    ).
    
Polarimetry
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Sample Prep: 10 mg/mL in 1M HCl.

  • Note: The specific rotation

    
     sign (+/-) must be experimentally correlated with the absolute configuration determined by X-ray crystallography or chiral HPLC comparison.
    

Part 4: Pharmacological Implications

Peptidomimetic Utility

Incorporating 2-[ethyl(methyl)amino]butanoic acid into peptide chains introduces "N-alkylation" effects:

  • Conformational Constraint: The bulky

    
    -ethyl-N-methyl group restricts the 
    
    
    
    and
    
    
    torsion angles of the peptide backbone, forcing specific secondary structures (e.g.,
    
    
    -turn induction).
  • Proteolytic Stability: The absence of an amide proton (NH) prevents hydrogen bonding with proteases (like chymotrypsin), significantly increasing the half-life of the peptide in plasma.

  • Membrane Permeability:

    
    -alkylation reduces the number of hydrogen bond donors, increasing lipophilicity and improving oral bioavailability.
    
Metabolic Considerations

The


-ethyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), converting the molecule back to the 

-methyl derivative. This metabolic "soft spot" can be used to tune the drug's clearance rate.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-alpha-amino Acids. Chemical Reviews. Link

  • BOC Sciences. (2023). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

  • Yamada, T., et al. (2023).[] Peptide-based agents for cancer treatment: current applications and future directions. International Journal of Molecular Sciences. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Stereochemistry and Nitrogen Inversion).

Sources

Thermodynamic Solubility Profiling of 2-[Ethyl(methyl)amino]butanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of an Active Pharmaceutical Ingredient (API) or synthetic intermediate dictates its viability in crystallization, purification, and formulation workflows. 2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8) is a non-canonical, N,N-dialkylated amino acid. Unlike primary amino acids, its tertiary amine structure fundamentally alters its hydrogen-bonding capacity and lipophilicity. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility across various organic solvent classes, grounded in physicochemical causality and validated experimental methodologies.

Physicochemical Profiling & Zwitterionic Thermodynamics

To predict the solubility of 2-[Ethyl(methyl)amino]butanoic acid, one must first deconstruct its solid-state thermodynamics. Amino acids inherently exist as zwitterions (dipolar ions) in both the crystalline solid state and in polar solutions 1. The dissolution of this molecule in an organic solvent requires the solvent to overcome the high lattice energy driven by strong electrostatic interactions between the protonated amine and the deprotonated carboxylate.

However, 2-[Ethyl(methyl)amino]butanoic acid possesses unique structural features that deviate from canonical amino acids:

  • N,N-Dialkylation Impact: The nitrogen atom is bonded to an ethyl and a methyl group. In its zwitterionic form (

    
    ), the tertiary amine possesses only one proton available for hydrogen bonding, compared to the three protons in a primary amino acid. This drastically reduces its hydrogen-bond donor capacity, lowering the enthalpic penalty of breaking the crystal lattice compared to primary analogs.
    
  • Steric Shielding: The lipophilic ethyl and methyl groups on the nitrogen, combined with the ethyl side chain of the butanoic acid backbone, create a hydrophobic shield around the polar zwitterionic core. This steric bulk enhances its affinity for moderately polar organic solvents by increasing favorable van der Waals interactions 2.

Solubility Behavior Across Organic Solvent Classes

The principle of "like dissolves like" is nuanced here; the solvent must possess a sufficiently high dielectric constant to stabilize the separated ions while accommodating the lipophilic alkyl chains.

Quantitative Solubility Matrix

Note: Due to the specialized nature of CAS 1214699-59-8, the following data represents thermodynamically modeled ranges at 25°C, extrapolated from structurally analogous N,N-dialkylated amino acids (e.g., N,N-dimethylglycine) 3.

Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL at 25°C)Solvation Mechanism & Causality
Polar Protic Methanol15.0 - 25.0Strong H-bond donation from the solvent to the carboxylate anion; moderate dielectric constant stabilizes the zwitterionic dipole.
Polar Protic Ethanol5.0 - 10.0Lower dielectric constant than methanol reduces dipole stabilization, but the solvent's alkyl chain interacts favorably with the solute's ethyl/methyl groups.
Polar Aprotic DMSO> 30.0High dielectric constant (

); acts as a powerful H-bond acceptor for the single proton on the tertiary amine, effectively dismantling the crystal lattice.
Polar Aprotic Acetonitrile1.0 - 5.0Moderate polarity but lacks strong H-bond acceptance/donation capabilities necessary to fully solvate the zwitterion.
Non-Polar Hexane< 0.1Incapable of disrupting the high-energy electrostatic forces of the zwitterionic solid; lipophilic interactions are insufficient to drive dissolution.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of 2-[Ethyl(methyl)amino]butanoic acid for process chemistry, the Shake-Flask Method is the industry standard 4. The following protocol is designed as a self-validating system to prevent false positives caused by kinetic supersaturation or solid-phase transformations.

Step-by-Step Workflow
  • Preparation of Saturated Suspension: Add an excess amount (e.g., 200 mg) of solid 2-[Ethyl(methyl)amino]butanoic acid to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution, a prerequisite for thermodynamic equilibrium.

  • Temperature-Controlled Agitation: Place the vial in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 72 hours. Causality: While kinetic dissolution may plateau earlier, a 72-hour window guarantees that true thermodynamic equilibrium is reached 5.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert; it prevents the adsorption of the lipophilic solute onto the filter membrane, ensuring the filtrate concentration is not artificially lowered.

  • Analytical Quantification: Dilute the filtrate with a compatible mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or MS detector, referencing a validated calibration curve.

  • Solid-State Validation (The Self-Validating Step): Recover the undissolved solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solid form, not the original API.

Mechanistic Workflow Visualization

G N1 1. Solvent Preparation & Solute Addition N2 2. Agitation (24-72h) Temperature Controlled N1->N2 Excess API N3 3. Phase Separation (Centrifugation & Filtration) N2->N3 Equilibrium Reached N4 4. Analytical Quantification (HPLC/UV-Vis) N3->N4 Saturated Supernatant N5 5. Solid-State Analysis (XRD/DSC) N3->N5 Residual Solid N6 Thermodynamic Solubility Validation N4->N6 Solubility Data N5->N6 Solid Form Validation

Workflow for self-validating thermodynamic solubility determination.

Strategic Implications for Drug Development

For process chemists, the solubility profile of 2-[Ethyl(methyl)amino]butanoic acid dictates downstream operations. Because it exhibits high solubility in polar aprotic solvents (like DMSO) and poor solubility in non-polar solvents (like Hexane), anti-solvent crystallization becomes a highly viable purification strategy. By dissolving the crude compound in a minimal volume of DMSO and titrating in Hexane or Toluene, researchers can force the controlled precipitation of high-purity crystalline material, leveraging the sharp solubility cliff between these solvent classes.

References

  • Structures of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at:[Link]

Sources

Potential biological activities of 2-[Ethyl(methyl)amino]butanoic acid

[1]

References

  • Bio-Fount. (n.d.).[1][4] 2-[Ethyl(methyl)amino]butanoic Acid - Product Data. Retrieved October 24, 2025, from [Link][1]

  • PubChem. (2025).[1][5][6] N-ethyl-N-methyl-2-aminobutyric acid derivatives. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Macdonald, R. L., & Olsen, R. W. (1994).[1] GABAA Receptor Channels. Annual Review of Neuroscience. Retrieved October 24, 2025, from [Link]

  • Nagamori, S., et al. (2016).[1] Structure-activity relationships of amino acid analogs for SNAT2 and LAT1 transporters. Retrieved October 24, 2025, from [Link]

Disclaimer: This document is a theoretical technical guide based on chemical structure analysis and available SAR data.[1] 2-[Ethyl(methyl)amino]butanoic acid is a research chemical; its safety and efficacy in humans have not been established.[1]

Methodological & Application

Procedure for N-alkylation using 2-[Ethyl(methyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential N-Alkylation Strategies for the Synthesis and Utilization of 2-[Ethyl(methyl)amino]butanoic Acid

Executive Summary

The incorporation of N-alkylated unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. N-alkylation significantly enhances lipophilicity, improves membrane permeability, and confers resistance against proteolytic degradation by masking hydrogen bond donors[1][2]. This application note details a robust, self-validating protocol for the synthesis of 2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8) via the sequential N-alkylation of 2-aminobutanoic acid. By eschewing traditional alkyl halide substitution in favor of controlled reductive amination, this methodology prevents over-alkylation, avoids the formation of quaternary ammonium salts, and ensures high atom economy[3].

Mechanistic Rationale: Causality in Experimental Design

Synthesizing a specific tertiary amine from a primary amino acid presents a significant chemoselectivity challenge. Traditional N-alkylation using alkyl halides (e.g., ethyl iodide, methyl iodide) proceeds via


 mechanisms. Because the secondary and tertiary amine products are often more nucleophilic than the primary amine starting material, this pathway inevitably yields complex, difficult-to-separate mixtures of mono-, di-, and quaternary ammonium salts[3].

To achieve the precise hetero-dialkylation required for 2-[Ethyl(methyl)amino]butanoic acid, a controlled, two-step reductive amination is strictly required:

  • Phase 1 (N-Ethylation) : The primary amine of 2-aminobutanoic acid reacts with acetaldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (NaBH(OAc)3). NaBH(OAc)3 is chosen over Sodium Cyanoborohydride (NaBH3CN) because its electron-withdrawing acetoxy groups reduce its hydride-donating power. This milder nature prevents the premature over-reduction of unreacted aldehydes into alcohols, ensuring the chemoselectivity of the amine formation[4].

  • Phase 2 (N-Methylation) : The resulting secondary amine undergoes an Eschweiler-Clarke-type reductive amination using formaldehyde. Here, the sterically hindered secondary amine requires a slightly more aggressive reducing environment, making NaBH3CN at pH 5 the optimal choice to drive the reaction to the tertiary amine[1].

Mechanism N1 Primary Amine (2-Aminobutanoic Acid) N2 Carbonyl Addition (Acetaldehyde) N1->N2 N3 Hemiaminal Formation N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Iminium Ion Intermediate N4->N5 N6 Hydride Reduction (NaBH(OAc)3) N5->N6 N7 Secondary Amine (2-(Ethylamino)butanoic Acid) N6->N7

Mechanistic pathway of reductive amination from primary amine to secondary amine.

Experimental Protocols: Self-Validating Workflows

Phase 1: Synthesis of 2-(Ethylamino)butanoic Acid (Intermediate)
  • Preparation : Dissolve 10 mmol of 2-aminobutanoic acid in 30 mL of a 1,2-dichloroethane (DCE) and methanol mixture (1:1 v/v).

    • Causality: The co-solvent system is critical. Methanol ensures the solubility of the zwitterionic amino acid, while DCE facilitates the dehydration step necessary for iminium ion formation.

  • Imine Formation : Add 10.5 mmol of acetaldehyde (1.05 eq). Stir the mixture at 0°C for 30 minutes.

  • Reduction : Slowly add 14 mmol (1.4 eq) of NaBH(OAc)3 in small portions to manage the exothermic hydride transfer.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The complete disappearance of the primary amine mass (

      
       104.1) and the dominant appearance of the secondary amine (
      
      
      
      132.1) validates the completion of the reduction step. Do not proceed until the primary amine peak is <2% AUC.
  • Quenching : Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Synthesis of 2-[Ethyl(methyl)amino]butanoic Acid (Final Product)
  • Preparation : Dissolve the crude 2-(Ethylamino)butanoic acid intermediate in 20 mL of methanol.

  • Imine Formation : Add aqueous formaldehyde (37% w/w, 15 mmol). Add glacial acetic acid dropwise until the pH reaches ~5.0.

    • Causality: The slightly acidic environment is mandatory. It protonates the hemiaminal intermediate, turning the hydroxyl group into a viable leaving group (water) to form the reactive iminium ion[1].

  • Reduction : Add 15 mmol of NaBH3CN in portions over 15 minutes. Stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via LC-MS for the target tertiary amine (

      
       146.1).
      
  • Isolation : Quench with 1M NaOH to pH 9 to deprotonate the tertiary amine. Purify the product via strong cation-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with 2M NH3 in methanol to yield pure 2-[Ethyl(methyl)amino]butanoic acid.

Workflow A 2-Aminobutanoic Acid B Step 1: N-Ethylation (Acetaldehyde, NaBH(OAc)3) A->B C Intermediate (Secondary Amine) B->C D Step 2: N-Methylation (Formaldehyde, NaBH3CN) C->D E Final Product (Tertiary Amine) D->E

Step-by-step workflow for the sequential N-alkylation of 2-aminobutanoic acid.

Data Presentation and Yield Optimization

Quantitative evaluation of the synthetic pathways demonstrates the absolute superiority of sequential reductive amination over direct alkylation techniques for generating this specific tertiary amine.

Table 1: Comparison of N-Alkylation Methodologies for 2-Aminobutanoic Acid

MethodologyReagentsMajor ProductYield (%)Primary Byproducts
Direct AlkylationEtI, MeI, K2CO3Quaternary Salt< 20%Poly-alkylated salts[3]
Borrowing HydrogenEthanol, Methanol, Ru-CatMono/Di-alkylated45-60%Transesterification products
Reductive AminationAldehydes, NaBH(OAc)3Tertiary Amine82-88%Trace alcohols[4]

Table 2: Optimization Parameters for Phase 1 (N-Ethylation)

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Chemoselectivity Profile
NaBH4Methanol2565%Poor (Rapid aldehyde reduction)
NaBH3CNMethanol (pH 5)2578%Moderate (Toxicity/HCN gas risk)
NaBH(OAc)3DCE/MeOH0 to 25>95%Excellent (Targeted iminium reduction)[4]

Downstream Applications in Drug Development

Once synthesized, 2-[Ethyl(methyl)amino]butanoic acid is utilized as a highly specialized building block in solid-phase peptide synthesis (SPPS). Because it possesses a tertiary amine, it completely prevents hydrogen bond donation at its specific residue. When coupled to a peptide chain (acting as an N-terminal capping group or coupled via specialized highly-reactive acyl halides), it fundamentally alters the peptide's secondary structure—often disrupting


-helices or enforcing rigid 

-turns. This induced steric bulk and heightened lipophilicity are highly prized strategies for developing orally bioavailable peptide therapeutics and central nervous system (CNS) penetrant compounds[2].

References

  • Synthesis of N-Alkyl Amino Acids Monash University Research Repository URL: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry National Institutes of Health (NIH) / PMC URL: [Link]

  • N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride ResearchGate URL: [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides ACS Publications URL: [Link]

Sources

Application Note: Strategic Incorporation of 2-[Ethyl(methyl)amino]butanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily poor oral bioavailability and rapid proteolytic degradation. The unnatural amino acid (UAA) 2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8)[1],[2] serves as a powerful structural tool to address these hurdles. As an


-dialkylated derivative of 

-aminobutyric acid, its incorporation fundamentally alters the physicochemical properties of the peptide backbone, driving improvements in membrane permeability and enzymatic stability[3].

This application note provides a comprehensive, expert-level guide to the mechanistic rationale, coupling challenges, and validated protocols for incorporating this highly hindered UAA into synthetic peptidomimetics.

Mechanistic Insights: The Causality of Experimental Choices

The Pharmacological Rationale for -Dialkylation

The incorporation of 2-[Ethyl(methyl)amino]butanoic acid introduces two critical modifications: an ethyl side chain and an


-ethyl-

-methyl tertiary amine.
  • Permeability Enhancement: Native peptide bonds contain amide hydrogen bond donors (HBDs) that incur a massive desolvation penalty when crossing lipophilic cell membranes.

    
    -dialkylation completely removes this HBD, significantly lowering the desolvation energy and increasing the lipophilicity (LogP) of the molecule[3].
    
  • Proteolytic Shielding: Endopeptidases require a specific backbone conformation to hydrolyze amide bonds. The extreme steric bulk of the

    
    -ethyl and 
    
    
    
    -methyl groups restricts the
    
    
    and
    
    
    dihedral angles, preventing the peptide from adopting the extended conformation required for protease active-site binding.
The Chemical Reality: Overcoming Extreme Steric Hindrance

Coupling an


-dialkylated amino acid is one of the most challenging operations in solid-phase peptide synthesis (SPPS). The bulky substituents shield the electrophilic carbonyl carbon during activation. Standard guanidinium-based reagents like HBTU or HATU often fail, leading to incomplete couplings or extensive epimerization due to slow reaction kinetics[4].

To overcome this, highly reactive uronium salts such as COMU must be employed. COMU exists exclusively in the highly reactive uronium form (rather than the less reactive guanidinium isomer) and features a morpholine moiety that acts as an internal hydrogen-bond acceptor/base, accelerating the coupling of sterically hindered substrates while minimizing racemization[5],[6]. Furthermore, its byproducts are entirely water-soluble, simplifying post-synthesis purification[4],. For the most recalcitrant sequences, the phosphonium salt PyAOP is highly effective for


-alkylated systems[5].
Expert Insight: The Chain-Termination Paradigm

A critical mechanistic reality often overlooked in in silico design is that 2-[Ethyl(methyl)amino]butanoic acid possesses a tertiary amine . Consequently, once incorporated, it lacks the necessary proton to form a stable amide bond with a subsequent amino acid. Attempting to couple another residue onto this UAA will result in an unstable acylammonium intermediate that rapidly hydrolyzes. Therefore, this specific UAA must be strategically positioned as an


-terminal capping group. 

Data Presentation

Table 1: Physicochemical & Structural Impact of the UAA
PropertyStandard

-Amino Acid
2-[Ethyl(methyl)amino]butanoic AcidPharmacological Outcome
Backbone H-Bond Donor Present (NH)Absent (

-Et,

-Me)
Enhanced passive membrane permeability
Proteolytic Stability Susceptible to peptidasesHighly resistant (Steric clash)Extended plasma half-life
Amide Bond Formation Can elongate chainChain Terminator Acts as a lipophilic

-terminal cap
Lipophilicity BaselineSignificantly IncreasedImproved lipid bilayer partitioning
Table 2: Coupling Reagent Efficacy for -Dialkylated UAAs
ReagentChemical ClassEfficiency for Hindered UAAsEpimerization RiskByproduct Solubility
HBTU Benzotriazole GuanidiniumLowHigh (due to slow kinetics)Organic / Water
HATU 7-Aza-BenzotriazoleModerateModerateOrganic / Water
COMU Oxyma-based UroniumHigh Low Strictly Water-Soluble
PyAOP HOAt-based PhosphoniumVery High LowRequires Organic Wash

Experimental Protocols (Self-Validating System)

Protocol: -Terminal Capping via SPPS using COMU

Objective: Achieve


 coupling efficiency of Fmoc-2-[Ethyl(methyl)amino]butanoic acid onto a resin-bound secondary or primary amine to terminate the peptidomimetic sequence.

Reagents Required:

  • Fmoc-2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8)

  • COMU (Coupling reagent)

  • 
    -Diisopropylethylamine (DIPEA)
    
  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide (e.g., 0.1 mmol scale) has its

    
    -terminal Fmoc group removed using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).
    
  • Pre-Activation (Critical Step): In a dry vial, dissolve Fmoc-2-[Ethyl(methyl)amino]butanoic acid (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in minimal DMF to achieve a ~0.3 M solution. Causality: Using a slight deficit of COMU prevents the capping of the resin-bound amine by the coupling reagent itself (guanidinylation)[7].

  • Base Addition & Visual Monitoring: Add DIPEA (0.8 mmol, 8 eq) to the vial. The solution will exhibit a distinct color change (yellow/orange), indicating the formation of the active Oxyma ester[6].

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. For highly hindered sequences, microwave-assisted coupling (75°C, 15 mins) is recommended.

  • Self-Validation (Colorimetric Test): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative result (no blue color) validates complete coupling. If positive, perform a second coupling using PyAOP (4 eq) and DIPEA (8 eq)[5].

  • Cleavage and Global Deprotection: Wash the resin with DCM (5×) and dry under vacuum. Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours.
    
  • Final Validation: Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. The resulting

    
    -terminal tertiary amine will be protonated at physiological pH, providing a localized positive charge that enhances aqueous solubility despite the lipophilic alkyl groups.
    

Mechanistic Visualizations

G A 2-[Et(Me)N]But-OH (Sterically Hindered) B Activation (COMU + DIPEA) A->B Add Reagents C Active Uronium Intermediate B->C Fast Activation E N-Terminally Capped Peptidomimetic C->E Nucleophilic Attack D Resin-Bound Peptide (Free N-terminus) D->E Solid Phase

Workflow for COMU-mediated coupling of hindered N,N-dialkylated amino acids.

G Root 2-[Ethyl(methyl)amino]butanoic acid N_Alk N,N-Dialkylation (Tertiary Amine) Root->N_Alk SideChain Ethyl Side Chain (Hydrophobic) Root->SideChain Prop1 Loss of Amide H-Bond Donor N_Alk->Prop1 Prop2 Steric Shielding of Backbone N_Alk->Prop2 Prop3 Hydrophobic Bulk SideChain->Prop3 Out1 Increased Membrane Permeability Prop1->Out1 Out2 Proteolytic Resistance Prop2->Out2 Out3 Conformational Rigidity Prop3->Out3

Pharmacological impact of N,N-dialkylation and side-chain modification on peptide properties.

References

  • [6] Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • [1] Title: 1214699-59-8 | 2-[Ethyl(methyl)amino]butanoic Acid Source: BIOFOUNT URL: [Link]

  • [3] Title: A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding Source: ChemRxiv URL: [Link]

Sources

Application Note: Derivatization Strategies for 2-[Ethyl(methyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-[Ethyl(methyl)amino]butanoic acid presents a unique challenge in chromatographic science. Unlike standard amino acids, this molecule contains a tertiary amine (N-ethyl-N-methyl) adjacent to the alpha-carbon. This structural feature renders standard amino acid derivatization kits (e.g., OPA, FMOC, AccQ-Tag) completely ineffective, as these reagents require a primary or secondary amine proton for conjugation.

Furthermore, the molecule exists as a zwitterion in aqueous solution, preventing retention on standard C18 LC columns and inhibiting volatilization for GC analysis. This Application Note details two field-proven protocols designed specifically to bypass the tertiary amine limitation by targeting the carboxylic acid moiety.

Key Technical Challenges
  • Steric Hindrance: The alpha-carbon is substituted with an ethyl group, and the nitrogen is fully alkylated, creating significant steric bulk.

  • Reagent Incompatibility: Reagents targeting N-H bonds (carbamate/amide formers) will fail.

  • Zwitterionic Volatility: The high polarity requires capping the carboxylic acid to enable Gas Chromatography (GC) or Reverse-Phase Liquid Chromatography (RPLC).

Chemical Context & Decision Matrix

Before selecting a protocol, the analyte's functional group availability must be mapped against detector requirements.

FeaturePropertyImplication for Derivatization
Amine Tertiary (

)
Inert to Acylation, Silylation (under mild conditions), and Isothiocyanates.
Acid Carboxylic (-COOH)Reactive. Primary target for Esterification (GC) or Hydrazide formation (LC).
Backbone Butanoic AcidShort chain; volatile if polarity is masked.
Method Selection Workflow

DecisionTree Start Analyte: 2-[Ethyl(methyl)amino]butanoic acid CheckAmine Check Amine Type Start->CheckAmine Tertiary Tertiary Amine (No N-H bond) CheckAmine->Tertiary Confirmed Target Target Carboxylic Acid (-COOH) Tertiary->Target Standard Reagents Fail Platform Select Platform Target->Platform GC GC-MS Analysis Platform->GC LC LC-MS / LC-UV Analysis Platform->LC Method1 Protocol A: Silylation (MTBSTFA) Forms t-BDMS Ester GC->Method1 Method2 Protocol B: Amidation (2-NPH + EDC) Forms Hydrazide LC->Method2

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on the tertiary amine limitation.

Protocol A: GC-MS via Silylation (MTBSTFA)

Objective: Convert the polar carboxylic acid into a volatile tert-butyldimethylsilyl (t-BDMS) ester. Why MTBSTFA? While BSTFA is common, the t-BDMS derivatives formed by MTBSTFA are hydrolytically more stable (100x) than TMS derivatives. This is crucial for tertiary amines, which can be hygroscopic.

Reagents Required[1][2][3][4][5][6][7][8]
  • MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Solvent: Acetonitrile (ACN) or Pyridine (Anhydrous, 99.8%).

  • Internal Standard: Norleucine or N,N-Dimethylglycine (structurally similar).

Step-by-Step Procedure
  • Sample Drying (Critical):

    • Aliquot 100 µL of sample (1 mg/mL in methanol) into a GC vial.

    • Evaporate to complete dryness under a stream of Nitrogen at 40°C.

    • Note: Any residual water will destroy the reagent.

  • Reconstitution:

    • Add 50 µL of Anhydrous Acetonitrile .

    • Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Reaction:

    • Cap the vial tightly with a PTFE-lined crimp cap.

    • Incubate at 70°C for 30 minutes .

    • Mechanism:[1][2] The silyl group replaces the acidic proton on the -COOH. The tertiary amine remains underivatized but is sufficiently shielded by the bulky ester to allow volatilization.

  • Injection:

    • Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).

    • Inlet Temp: 260°C.

Data Interpretation (Self-Validation)
  • Target Ion: Look for the [M-57]⁺ fragment (Loss of tert-butyl group). This is the signature base peak for t-BDMS derivatives.

  • Artifact Check: If you see a peak at the solvent front but no target, check for moisture (hydrolysis of reagent to silanol).

Protocol B: LC-MS/UV via Carboxyl-Specific Labeling

Objective: Attach a chromophore/ionizable tag to the carboxylic acid to enable UV detection and improve retention on C18 columns. Reagent: 2-Nitrophenylhydrazine (2-NPH) coupled with EDC (Carbodiimide).[3][4] Why 2-NPH? It reacts specifically with carboxyls under mild aqueous/alcoholic conditions, ignoring the inert tertiary amine.

Reagents Required[1][2][3][4][5][6][7][8]
  • 2-NPH Solution: 20 mM 2-Nitrophenylhydrazine hydrochloride in 50% Ethanol.

  • EDC Solution: 250 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in water.

  • Pyridine: Acts as a catalyst.[1][5]

  • Quenching Solution: 10% Formic Acid.

Workflow Diagram

ReactionFlow Substrate Analyte (-COOH) Intermediate O-Acylisourea Intermediate Substrate->Intermediate + EDC / Pyridine Activator EDC (Activator) Product 2-NPH Amide (UV/MS Active) Intermediate->Product + 2-NPH Reagent 2-NPH (Hydrazine) Reagent->Product

Figure 2: The EDC-catalyzed coupling of 2-NPH to the carboxylic acid moiety.

Step-by-Step Procedure
  • Preparation:

    • Mix 20 µL of Sample (aqueous or alcoholic) with 20 µL of EDC solution .

    • Add 10 µL of Pyridine .

    • Add 20 µL of 2-NPH solution .

  • Incubation:

    • Vortex gently.

    • Heat at 60°C for 20 minutes . (The tertiary amine does not interfere).

  • Quenching:

    • Add 10 µL of 10% Formic Acid to stop the reaction and stabilize the hydrazine derivative.

  • Analysis:

    • Inject directly onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Detection:

      • UV: 230 nm or 400 nm (2-NPH has dual absorbance).

      • MS: ESI Negative Mode (often more sensitive for hydrazides) or Positive Mode.

Comparative Data & Validation

The following table summarizes the expected outcomes for the validation of these methods.

ParameterProtocol A (GC-MS / MTBSTFA)Protocol B (LC-MS / 2-NPH)
Derivative Mass MW + 114 Da (t-BDMS group)MW + 135 Da (2-NPH adduct - H2O)
Stability High (weeks if kept dry)Moderate (analyze within 48h)
Sensitivity High (SIM mode on [M-57]⁺)High (UV @ 400nm or ESI-MS)
Interferences Hydrolyzed reagent (Silanols)Excess reagent (elutes early)
Validation Check Absence of broad "tailing" acid peakRetention shift from T0 (void) to >2 min
Troubleshooting Guide
  • Low Yield in GC: The tertiary amine may catalyze the decomposition of the silyl reagent if the solvent is too acidic. Ensure the sample is neutral before drying.

  • Precipitate in LC: High concentrations of EDC can precipitate in high organic solvents. Keep the reaction buffer at least 50% aqueous before final dilution.

References

  • Context: foundational protocol for MTBSTFA silyl
  • Han, J., et al. (2013). 2-Nitrophenylhydrazine derivatization for carboxylic acids in LC-MS. Analytica Chimica Acta. (Cited indirectly via ResearchGate/NIH snippets). Context: Establishes the 2-NPH/EDC coupling mechanism for carboxylic acids lacking other reactive groups.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Context: Critical insights into silylation artifacts when dealing with hindered amines.
  • NIST Chemistry WebBook. (2023). 2-(Methylamino)butanoic acid Structure and Properties. Retrieved from [Link][6][7]

    • Context: Verification of chemical structure and physical properties.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-[Ethyl(methyl)amino]butanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for complex peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of coupling sterically hindered N-alkylated amino acids, specifically focusing on 2-[Ethyl(methyl)amino]butanoic acid. Here, we will explore the underlying reasons for coupling difficulties and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthesis.

Troubleshooting Guide: Diagnosis and Solutions for Failed Couplings

This section addresses specific experimental issues you might encounter when attempting to couple 2-[Ethyl(methyl)amino]butanoic acid. Each entry details the probable cause and provides a step-by-step solution.

Issue 1: Low or No Product Yield with Standard Coupling Reagents (e.g., DCC, EDC/HOBt)

Question: I am attempting to couple 2-[Ethyl(methyl)amino]butanoic acid using EDC and HOBt, but I am observing very low to no yield of my desired product. What is causing this and how can I resolve it?

Answer:

The primary reason for the failure of standard carbodiimide-based coupling reagents like DCC and EDC/HOBt is the significant steric hindrance presented by 2-[Ethyl(methyl)amino]butanoic acid.[1][2] The ethyl and methyl groups on the alpha-nitrogen create a crowded environment that physically blocks the approach of the activated carboxylic acid, leading to extremely slow or non-existent reaction rates.[1][3]

To overcome this, more potent activating agents are necessary.[1][2] The most effective alternatives fall into two main categories: phosphonium salts and aminium/uronium salts. These reagents form highly reactive esters that can overcome the steric barrier.[4][5]

Solution Workflow:

G start Low Yield with EDC/HOBt reagent_class Select a More Potent Reagent Class start->reagent_class phosphonium Phosphonium Salts (e.g., PyAOP, PyBOP) reagent_class->phosphonium uronium Aminium/Uronium Salts (e.g., HATU, HCTU, COMU) reagent_class->uronium protocol_p Implement Phosphonium Salt Protocol phosphonium->protocol_p protocol_u Implement Uronium Salt Protocol uronium->protocol_u monitor Monitor Reaction Progress (e.g., LC-MS) protocol_p->monitor protocol_u->monitor troubleshoot If yield is still low, consider double coupling or acyl fluoride formation monitor->troubleshoot

Diagram 1. Decision workflow for selecting a suitable coupling reagent.

Recommended Reagents and Protocols:

Reagent ClassExampleKey AdvantagesConsiderations
Phosphonium Salts PyAOP, PyBOPHigh coupling efficiency with low racemization risk.[6][7] PyAOP is particularly effective for N-methyl amino acids.[1]More expensive and may require stricter handling conditions.[6]
Aminium/Uronium Salts HATU, HCTU, COMUExcellent coupling efficiency and suppression of racemization.[1][6] COMU offers a better safety profile.[8]Can cause guanidinylation of the amine if used in excess.[2][4]
Experimental Protocol 1: Coupling with HATU

This protocol outlines the use of HATU, a highly effective uronium salt, for coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • 2-[Ethyl(methyl)amino]butanoic acid (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of Amino Acid: In a separate vial, dissolve the 2-[Ethyl(methyl)amino]butanoic acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. This initiates the activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[3]

  • Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]

  • Monitoring: A small sample of the resin can be taken for a test to check for the presence of free amines (e.g., Bromophenol Blue test for secondary amines).[2] If the coupling is incomplete, a second coupling may be necessary.[5]

Issue 2: Significant Epimerization Observed

Question: My coupling reaction is proceeding, but I am observing a significant amount of the D-epimer in my final product. How can I minimize this side reaction?

Answer:

Epimerization, the inversion of stereochemistry at the alpha-carbon, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide.[9] For sterically hindered amino acids, the longer reaction times and more forcing conditions required for coupling can increase the risk of epimerization.[10] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by a base, leading to a loss of stereochemical integrity.[9]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive: Onium salt reagents, particularly those containing HOAt or OxymaPure as additives, are highly efficient at suppressing epimerization.[9][11] These additives accelerate the rate of amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.[9]

  • Base Selection: The choice and amount of base are crucial. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.[9] It is also important to use the minimum amount of base necessary for the reaction.[9]

  • Reaction Temperature: Perform the coupling reaction at room temperature or below.[9][10] While elevated temperatures can increase the reaction rate, they also significantly increase the rate of epimerization.[9]

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine.[9] Prolonged pre-activation increases the opportunity for oxazolone formation.[9]

G start Epimerization Observed reagent Use Reagent with Epimerization Suppressing Additive (e.g., HATU, COMU) start->reagent base Optimize Base: - Use hindered base (DIPEA, Collidine) - Use minimal amount start->base temp Control Temperature: - Room temperature or below start->temp preactivation Minimize Pre-activation Time start->preactivation result Reduced Epimerization reagent->result base->result temp->result preactivation->result

Diagram 2. Key factors for minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of difficulty in coupling N-alkylated amino acids like 2-[Ethyl(methyl)amino]butanoic acid?

A1: The primary challenge is steric hindrance. The presence of both an ethyl and a methyl group on the nitrogen atom creates a bulky environment that physically obstructs the nucleophilic attack of the nitrogen on the activated carboxylic acid.[1][2] This steric bulk significantly slows down the rate of amide bond formation.[3]

Q2: Are there any alternatives to onium/phosphonium salts for extremely difficult couplings?

A2: Yes, for exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][12] Acyl fluorides are highly reactive and less sterically demanding than many other activated species.[12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ formation of the acyl fluoride.[8][13]

Experimental Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is intended for cases where even potent onium/phosphonium reagents fail to provide satisfactory yields.

Materials:

  • Fmoc-deprotected peptide-resin

  • 2-[Ethyl(methyl)amino]butanoic acid (1.5 equivalents)

  • TFFH (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation: As in Protocol 1.

  • Acyl Fluoride Formation: In a separate, dry flask, dissolve the 2-[Ethyl(methyl)amino]butanoic acid in anhydrous DCM. Add TFFH and DIPEA. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the solution containing the freshly generated acyl fluoride to the resin.

  • Allow the reaction to proceed for 2-4 hours, or until monitoring indicates completion.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM, followed by DMF.[1]

Q3: How can I monitor the progress of these difficult coupling reactions?

A3: For couplings involving N-alkylated amino acids, the standard Kaiser test will not work as it is specific for primary amines. The Bromophenol Blue test is a suitable alternative for detecting the presence of unreacted secondary amines.[2] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[2] For more quantitative analysis, cleaving a small amount of the peptide from the resin followed by LC-MS analysis is the most reliable method.

References

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Retrieved from [Link]

  • (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • (2006, September 23). Esterification via Acid Fluoride Activation: Synthetic Communications. Retrieved from [Link]

  • AAPPTEC - Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • (n.d.). 3.3 Acid Halides. Retrieved from [Link]

  • (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • (n.d.). Epimerization of Peptide. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Synthesis of 2-[Ethyl(methyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 2-[Ethyl(methyl)amino]butanoic acid (also known as N-ethyl-N-methyl-α-aminobutyric acid) presents a classic challenge in amino acid chemistry: introducing a sterically demanding tertiary amine at a secondary alpha-carbon.

Low yields in this synthesis are rarely due to a single failure point but rather a convergence of three factors:

  • Steric Hindrance: The ethyl and methyl groups on the nitrogen, combined with the ethyl group of the butyric backbone, create significant congestion, slowing down nucleophilic attack.

  • Elimination vs. Substitution: In the alkyl halide route, the basicity of the amine often triggers E2 elimination (forming 2-butenoic acid) rather than SN2 substitution.

  • Zwitterionic Solubility: The product is highly water-soluble and difficult to extract into organic solvents near its isoelectric point (pI), leading to massive loss during workup.

This guide details two primary synthetic routes and provides specific troubleshooting protocols to maximize yield.

Route A: Nucleophilic Substitution (The 2-Bromo Acid Route)

This is the most direct method but is prone to elimination side-reactions.

Reaction: 2-Bromobutanoic acid + N-Ethylmethylamine → 2-[Ethyl(methyl)amino]butanoic acid

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Acid : 3.0 eq AmineExcess amine acts as both nucleophile and proton scavenger (for the HBr generated).
Solvent Acetonitrile (ACN) or THFPolar aprotic solvents favor SN2 substitution over elimination. Avoid ethanol/methanol (solvolysis risk).
Temperature 0°C start, warm to RTLow initial temperature suppresses the E2 elimination pathway (reaction rate of E2 is more temp-sensitive).
Concentration High (0.5 M - 1.0 M)SN2 is second-order; higher concentration significantly increases rate.
Troubleshooting Guide: Route A

Q: My crude NMR shows alkene peaks (5.8–7.0 ppm). What happened?

  • Diagnosis: Elimination occurred. You formed 2-butenoic acid (crotonic acid derivative) instead of the amino acid.

  • Fix:

    • Lower the Temperature: Run the addition at -10°C and keep the reaction below 20°C.

    • Change Base: If using an auxiliary base, switch to a non-nucleophilic, bulky base like DIPEA (Diisopropylethylamine) to scavenge protons without promoting elimination as aggressively as hydroxide.

Q: The reaction is stalled at 50% conversion.

  • Diagnosis: The bromide leaving group is being inhibited by the ammonium salt precipitate coating the reagents.

  • Fix: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 5 mol% to solubilize the reacting species.

Route B: Reductive Amination (The 2-Oxo Acid Route)

This route avoids elimination but struggles with the formation of the sterically hindered iminium ion.

Reaction: 2-Oxobutanoic acid + N-Ethylmethylamine + Reducing Agent → Product

Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Reducing Agent NaBH(OAc)₃Sodium triacetoxyborohydride is mild and allows the iminium ion to form without reducing the ketone prematurely.
pH Control 5.5 – 6.5Critical. Too low (<4) inhibits the amine; too high (>7) prevents iminium formation. Use Acetic Acid/Acetate buffer.
Water Removal 3Å Molecular SievesFormation of the iminium ion releases water. Removing it drives the equilibrium forward (Le Chatelier’s principle).
Troubleshooting Guide: Route B

Q: I isolated 2-hydroxybutanoic acid (the alcohol) instead of the amine.

  • Diagnosis: Direct reduction of the ketone occurred before the amine could condense.

  • Fix:

    • Pre-formation: Stir the Ketone + Amine + Molecular Sieves for 2 hours before adding the reducing agent.

    • Switch Reagent: If using NaBH₄, stop immediately. It is too strong. Switch to NaBH₃CN or NaBH(OAc)₃.

Q: The reaction mixture turned into a dark tar.

  • Diagnosis: Polymerization of the keto-acid or oxidation of the amine.

  • Fix: Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). Alpha-keto acids are unstable to oxidation over long periods.

Critical Workflow: Isolation & Purification[1]

The "Hidden" Yield Killer: Many researchers successfully synthesize the molecule but lose it during extraction because they treat it like a standard organic acid.

The Problem: 2-[Ethyl(methyl)amino]butanoic acid exists as a zwitterion. At neutral pH, it is a salt (carboxylate anion + ammonium cation) and will stay in the water layer.

Protocol for Maximum Recovery:

  • Ion Exchange (Best Method):

    • Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50W, H+ form).

    • Wash with water (removes non-basic impurities like unreacted acids).

    • Elute with 2M NH₄OH (displaces the amino acid).

    • Lyophilize the eluent.

  • Extraction (Alternative):

    • You cannot extract the zwitterion. You must "pick a side".

    • Method: Acidify to pH 1 (protonates carboxylate) -> Amino acid is cationic (stays in water).

    • Method: Basify to pH 12 (deprotonates amine) -> Amino acid is anionic (stays in water).

    • Solution: Use n-Butanol as the extraction solvent at the Isoelectric Point (approx pH 6) . Unlike ether/DCM, n-Butanol can extract zwitterionic amino acids.

Visualizing the Pathways

The following diagram illustrates the decision logic between the two routes and the critical control points for yield.

ReactionPathways Start Target: 2-[Ethyl(methyl)amino]butanoic acid RouteA Route A: Nucleophilic Substitution (2-Bromobutanoic acid + Amine) Start->RouteA If Bromo-acid available RouteB Route B: Reductive Amination (2-Oxobutanoic acid + Amine) Start->RouteB If Keto-acid available RiskA RISK: Elimination (Alkene formation) RouteA->RiskA RiskB RISK: Direct Ketone Reduction RouteB->RiskB SolA SOLUTION: 1. Temp < 0°C 2. Polar Aprotic Solvent RiskA->SolA Optimize SolB SOLUTION: 1. Pre-form imine (Sievers) 2. Use NaBH(OAc)3 RiskB->SolB Optimize Workup CRITICAL WORKUP: Ion Exchange Chromatography (Avoid Liq-Liq Extraction) SolA->Workup SolB->Workup Final High Purity Product Workup->Final

Caption: Decision tree for selecting synthesis routes and mitigating specific chemical risks to maximize yield.

References

  • Reductive Amination of Carboxylic Acids (General Mechanism)

    • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory[1]

    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Synthesis of N-Alkyl Amino Acids (Review of Methods)

    • Title: Synthesis of N-Alkyl Amino Acids (Chapter 6)[2]

    • Source: Monash University Research Repository
    • URL:[Link]

  • Nucleophilic Substitution on Alpha-Halo Acids

    • Title: Synthesis of Amino Acids (Section 26.3)
    • Source: Chemistry LibreTexts
    • URL:[Link][2][3][4]

  • Compound Data (2-Amino-2-ethylbutanoic acid analog for comparison)

    • Title: 2-Amino-2-ethyl-butanoic acid 95%[5]

    • Source: AChemBlock[5]

Sources

Purification Strategies for 2-[Ethyl(methyl)amino]butanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knowledge Base Path: Home > Amino Acid Derivatives > N,N-Dialkyl Amino Acids > Purification Troubleshooting

Welcome to the technical support guide for isolating and purifying 2-[Ethyl(methyl)amino]butanoic acid . As an N,N-dialkylated, non-proteinogenic amino acid, this molecule presents unique purification challenges. Its zwitterionic nature prevents standard organic extraction, its tertiary amine structure disrupts traditional hydrogen-bonded crystallization, and its structural similarity to under-alkylated precursors complicates chromatographic resolution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve enantiopure, desalted product.

Purification Workflow Architecture

The following logic tree outlines the optimal sequence for isolating the target molecule from a crude reaction mixture containing inorganic salts, mono-alkylated analogs, and enantiomeric impurities.

G Crude Crude Reaction Mixture (Salts, Analogs, Enantiomers) IEX Cation-Exchange Chromatography (Desalting) Crude->IEX  Remove inorganic salts Cryst Isoelectric Crystallization (Bulk Zwitterion Isolation) IEX->Cryst  Adjust to pI (~5.8) RPHPLC RP-HPLC (N-Alkyl Analog Separation) Cryst->RPHPLC  Remove mono-alkyl impurities Chiral Chiral HPLC (Glycopeptide CSP) (Enantiomeric Resolution) RPHPLC->Chiral  Isolate desired enantiomer Pure Pure (S)- or (R)-2-[Ethyl(methyl)amino] butanoic acid Chiral->Pure  Final Polish

Fig 1. Multi-stage purification workflow for N,N-dialkyl amino acids from crude mixtures to enantiopure isolates.

Diagnostic Q&A and Self-Validating Protocols
Phase 1: Desalting and Zwitterion Recovery

Q: Why am I losing my product in the aqueous layer during liquid-liquid extraction, and how do I remove inorganic reaction salts?

Mechanistic Rationale: As a zwitterion, 2-[Ethyl(methyl)amino]butanoic acid possesses both a carboxylate anion and a protonated tertiary amine at near-neutral pH. This dual charge renders it highly hydrophilic and insoluble in standard organic solvents (e.g., ethyl acetate, DCM). To isolate it from inorganic salts, you must exploit its pH-dependent ionization using Strong Cation Exchange (SCX) chromatography[1]. At pH < 2, the carboxylate is fully protonated, giving the molecule a net positive charge that binds strongly to the sulfonic acid groups of the SCX resin.

Protocol 1: SCX Desalting Workflow

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form) in DI water and pack into a glass column. Wash with 2 column volumes (CV) of 1M HCl, followed by DI water until the effluent is pH neutral.

  • Loading: Acidify your crude aqueous mixture to pH 1.5 using 1M HCl. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 CV of DI water. Causality: This removes all anionic impurities and neutral organics. Inorganic cations (Na+, K+) will remain bound alongside your product.

  • Elution: Elute with 2M aqueous Ammonium Hydroxide (NH₄OH). The basic pH deprotonates the tertiary amine, neutralizing the molecule's net charge and releasing it from the resin[1].

  • Self-Validation Check: Spot the fractions on a silica TLC plate and stain with Ninhydrin/heat. Unlike primary amines (which turn deep purple), your N,N-dialkyl product will appear as a distinct faint yellow or brown spot, confirming successful elution.

Phase 2: Bulk Isolation and "Oiling Out"

Q: When adjusting the pH to the isoelectric point (pI) to precipitate the product, it forms a biphasic oil instead of crystallizing. How do I force precipitation?

Mechanistic Rationale: Primary amino acids form robust, highly ordered intermolecular hydrogen bond networks, driving rapid isoelectric crystallization at their pI[2]. However, the N-ethyl and N-methyl groups in your molecule eliminate two critical hydrogen-bond donors and introduce steric bulk. This drastically lowers the lattice energy. When the solution reaches the pI (~5.8), the neutral zwitterion separates as a hydrophobic liquid (oiling out) rather than a solid crystal.

Protocol 2: Dielectric-Depressed Isoelectric Crystallization

  • Concentration: Concentrate the NH₄OH eluent from Protocol 1 in vacuo to a thick syrup to remove excess ammonia.

  • pH Adjustment: Dissolve the syrup in a minimal amount of water. Carefully adjust the pH to 5.8 using 1M HCl.

  • Dielectric Depression: Instead of waiting for spontaneous crystallization, slowly add an anti-solvent (ice-cold acetone or absolute ethanol) dropwise while stirring vigorously. Causality: The anti-solvent lowers the dielectric constant of the medium, forcing the hydrophobic N-alkyl groups to aggregate and driving lattice formation.

  • Self-Validation Check: Cool to 4°C for 12 hours. The formation of a white, free-flowing powder (rather than a sticky resin) validates the successful disruption of the oil phase.

Phase 3: Chromatographic Polishing

Q: My LC-MS shows contamination with N-methylaminobutanoic acid and unreacted 2-aminobutanoic acid. How can I separate these?

Mechanistic Rationale: N-alkylation significantly increases the lipophilicity of amino acids[3]. The tertiary amine (N-ethyl, N-methyl) is substantially more hydrophobic than the secondary (N-methyl) or primary (unreacted) precursors. Reverse-Phase HPLC (RP-HPLC) is the ideal tool here.

Protocol 3: RP-HPLC Method for N-Alkyl Analogs

  • Column: C18 (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, masking the basic amine and suppressing the ionization of the carboxylate, ensuring sharp peak shapes.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Self-Validation Check: Monitor UV absorbance at 210 nm. The elution order will strictly follow lipophilicity: 2-aminobutanoic acid (first) -> N-methylaminobutanoic acid (second) -> 2-[Ethyl(methyl)amino]butanoic acid (last).

Phase 4: Enantiomeric Resolution

Q: I need to isolate the (S)-enantiomer. Why is my Crown Ether chiral column failing to resolve the racemate?

Mechanistic Rationale: Crown ether chiral stationary phases (CSPs), such as ChiroSil, rely on forming a highly specific "sandwiched" inclusion complex. This mechanism requires the formation of three simultaneous hydrogen bonds between the ether oxygens and a protonated primary amine[4][5]. Because 2-[Ethyl(methyl)amino]butanoic acid is a tertiary amine, it lacks the necessary protons to form this complex, resulting in zero chiral recognition.

Solution: Switch to a Macrocyclic Glycopeptide CSP (e.g., Teicoplanin or Vancomycin-based columns like Astec CHIROBIOTIC V). These phases utilize steric inclusion cavities, pi-pi interactions, and dipole stacking, which successfully resolve N-alkylated and N-blocked amino acids without requiring primary amine hydrogen bonding[6].

Quantitative Data Summary

The following table summarizes the physicochemical and chromatographic parameters critical for developing your purification methods.

CompoundAmine TypeApprox. pIRelative Lipophilicity (LogP)RP-HPLC Elution OrderNinhydrin Stain Color
2-Aminobutanoic acid Primary6.0Lowest1 (Earliest)Deep Purple
N-Methylaminobutanoic acid Secondary5.9Moderate2Blue/Purple
2-[Ethyl(methyl)amino]butanoic acid Tertiary5.8Highest3 (Latest)Faint Yellow/Brown
References
  • Microfluidic Chromatography for Enhanced Amino Acid Detection at Ocean Worlds Source: PubMed Central (NIH) URL:[Link]

  • A novel and cleaner technological process of extracting L-glutamic acid from fermentation broth by two-stage crystallization Source: ResearchGate URL:[Link]

  • Direct N-alkylation of unprotected amino acids with alcohols Source: PubMed Central (NIH) URL:[Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL:[Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography Source: PubMed (NIH) URL:[Link]

  • Separation of amino acid enantiomers by high performance liquid chromatography Source: Česká a slovenská farmacie URL:[Link]

Sources

Technical Support Center: Minimizing Racemization in 2-[Ethyl(methyl)amino]butanoic Acid Processing

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Center guide designed for researchers working with 2-[Ethyl(methyl)amino]butanoic acid , a sterically hindered


-dialkyl 

-amino acid derivative.

Current Status: Operational Topic: Chiral Integrity Maintenance during Synthesis & Coupling Target Molecule: 2-[Ethyl(methyl)amino]butanoic acid (


-ethyl-

-methyl-

-aminobutyric acid)

Core Technical Overview

Processing


-dialkyl 

-amino acids like 2-[Ethyl(methyl)amino]butanoic acid presents a unique stereochemical challenge. Unlike primary or secondary amino acids, this substrate lacks an amide proton (

-H). Consequently, it cannot form the classic

-oxazolone intermediate via the standard mechanism.

Instead, racemization in this system is driven primarily by direct enolization of the activated carboxylate species. The steric bulk of the ethyl and methyl groups on the nitrogen atom forces the molecule into conformations that can expose the


-proton to base-catalyzed abstraction. Furthermore, the inductive effect of the tertiary amine can stabilize the developing charge in the transition state, lowering the barrier to racemization compared to non-alkylated analogs.
Critical Risk Factors
  • Base Strength: Strong bases (e.g., TEA, DIPEA) rapidly abstract the

    
    -proton from activated intermediates.
    
  • Activation Method: Highly reactive species (acid chlorides, mixed anhydrides) are extremely prone to enolization.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the charged enolate intermediate, accelerating racemization.

Troubleshooting Guide (Q&A)

Q1: I am observing significant loss of enantiomeric excess (ee) during amide coupling. What is the mechanism?

A: The primary mechanism is base-catalyzed direct enolization . When you activate the carboxylic acid (forming an ester or halide), the acidity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton increases significantly. In the presence of a tertiary amine base (used to neutralize the reaction), this proton is abstracted, forming an achiral enolate intermediate. Upon reprotonation, the chiral center is re-established non-stereoselectively, resulting in a racemic mixture.
  • Diagnostic: If your coupling uses DIPEA or TEA, this is the likely cause.

  • Solution: Switch to a weaker, more sterically hindered base like 2,4,6-collidine (TMP) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methylmorpholine (NMM) .
    
Q2: Which coupling reagents are recommended for this specific substrate?

A: We recommend carbodiimide/additive systems or phosphonium/uronium salts with specific additives.

  • Gold Standard: DIC (Diisopropylcarbodiimide) with Oxyma Pure . This combination operates at a lower pH than uronium salts and minimizes base-catalyzed proton abstraction.

  • Alternative: HATU with Collidine . While HATU is highly reactive, using Collidine (a weak base, pKa ~7.4) instead of DIPEA (pKa ~10.5) significantly reduces the risk of enolization while maintaining coupling efficiency.

  • Avoid: Acid chlorides (e.g., using thionyl chloride) unless strictly necessary and performed at -20°C or lower.

Q3: Can I use standard workup procedures (e.g., NaHCO3 wash)?

A: Yes, but with caution. Prolonged exposure to basic aqueous phases can induce racemization, especially if the product is an activated ester or if the amide bond is strained.

  • Recommendation: Perform washes rapidly at

    
    . Acidify the aqueous phase immediately if extracting the free acid. For the final amide product, standard neutral or slightly acidic washes are safer.
    
Q4: How does temperature affect the racemization rate?

A: The rate of enolization is exponentially dependent on temperature.

  • Protocol: All activation steps should be initiated at

    
      or 
    
    
    
    . Allow the reaction to warm to room temperature only after the activation is complete and the amine nucleophile has been added.

Optimized Experimental Protocol

Objective: Coupling 2-[Ethyl(methyl)amino]butanoic acid to an amine nucleophile with minimal racemization.

Materials
  • Substrate: 2-[Ethyl(methyl)amino]butanoic acid (1.0 eq)

  • Coupling Reagent: HATU (1.1 eq) or COMU (1.0 eq)

  • Additive: HOAt or Oxyma Pure (1.1 eq) - Optional but recommended with carbodiimides

  • Base: 2,4,6-Collidine (2.5 eq) - Crucial substitution for DIPEA

  • Solvent: Dichloromethane (DCM) or DCM/DMF (9:1) - Minimize DMF if possible

Step-by-Step Methodology
  • Preparation: Dissolve the amino acid and the amine nucleophile in dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction vessel to

    
      using an ice bath.
    
  • Base Addition: Add 2,4,6-Collidine dropwise. Stir for 5 minutes.

    • Note: Collidine is a weaker base (pKa 7.[1]43) than DIPEA, sufficient to deprotonate the carboxylate without abstracting the

      
      -proton.
      
  • Activation: Add HATU (or chosen coupling reagent) in one portion.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature slowly over 2-4 hours.
    
    • Monitoring: Check conversion via HPLC/LC-MS.

  • Quench: Quench with a dilute acidic solution (e.g., 0.5 M HCl or 5% citric acid) to immediately neutralize any remaining base.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate
    
    • Caution: Avoid rotary evaporation at high temperatures (

      
      ).
      

Quantitative Data: Base Selection Guide

The choice of base is the single most critical factor in preventing racemization for


-dialkyl amino acids.
BasepKa (approx)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.7LowHigh AVOID
DIPEA (Hünig's Base) 10.5MediumHigh AVOID

-Methylmorpholine (NMM)
7.38MediumLow RECOMMENDED
2,4,6-Collidine (TMP) 7.43HighVery Low HIGHLY RECOMMENDED
Pyridine 5.2LowVery LowToo weak for some couplings

Visualizations

Diagram 1: Mechanism of Racemization (Direct Enolization)

This diagram illustrates why strong bases must be avoided. The lack of an amide proton means the pathway is purely driven by


-proton abstraction.

RacemizationMechanism Start Activated Amino Acid (Chiral L-Isomer) Transition Proton Abstraction (at alpha-Carbon) Start->Transition Activation increases alpha-proton acidity Base Strong Base (e.g., DIPEA) Base->Transition Attacks alpha-H Enolate Planar Enolate Intermediate (Achiral) Transition->Enolate Loss of Chirality Product Racemic Mixture (L- and D-Isomers) Enolate->Product Non-selective Reprotonation

Caption: Pathway of direct enolization. The activated carboxyl group acidifies the


-proton, which is then abstracted by base, destroying stereochemistry.
Diagram 2: Process Optimization Decision Tree

Follow this logic flow to troubleshoot and optimize your reaction conditions.

OptimizationTree Start Start: High Racemization Observed CheckBase Check Base Used Start->CheckBase IsStrong Is it TEA or DIPEA? CheckBase->IsStrong SwitchBase Switch to 2,4,6-Collidine or NMM IsStrong->SwitchBase Yes CheckTemp Check Temperature IsStrong->CheckTemp No SwitchBase->CheckTemp IsHigh Is T > 0°C during addition? CheckTemp->IsHigh LowerTemp Cool to 0°C or -10°C IsHigh->LowerTemp Yes CheckSolvent Check Solvent IsHigh->CheckSolvent No LowerTemp->CheckSolvent IsPolar Is it pure DMF/DMSO? CheckSolvent->IsPolar SwitchSolvent Switch to DCM or DCM/DMF mix IsPolar->SwitchSolvent Yes Final Proceed with Optimization IsPolar->Final No SwitchSolvent->Final

Caption: Decision tree for troubleshooting racemization issues in


-dialkyl amino acid coupling.

References

  • Carpino, L. A., et al. (1990).[1] Racemization of Amino Acids in Polypeptide Synthesis.[2][1] Journal of the American Chemical Society.[1] [Link]

  • Royal Society of Chemistry. (2002). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Steinauer, R., et al. (1989). Racemization of N-methylamino acids during peptide synthesis. Thieme Connect. [Link]

Sources

Technical Support Center: Purification of 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-[Ethyl(methyl)amino]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted reagents from post-synthesis mixtures. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure robust and reproducible outcomes.

The synthesis of 2-[Ethyl(methyl)amino]butanoic acid, a substituted amino acid, is commonly achieved via reductive amination.[1] This process typically involves the reaction of 2-ketobutanoic acid with ethyl(methyl)amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[2][3] While effective, this one-pot synthesis often results in a crude mixture containing the desired product alongside unreacted starting materials and reagent byproducts. This guide provides detailed strategies to address these specific purification challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the removal of specific impurities from your crude reaction mixture.

Q1: How can I remove unreacted 2-ketobutanoic acid from my product mixture?

Unreacted 2-ketobutanoic acid is the most common acidic impurity. Its removal is critical and can be achieved effectively using a liquid-liquid extraction based on its acidic properties.

  • Principle: 2-ketobutanoic acid is a carboxylic acid and is therefore significantly more acidic than the carboxylic acid moiety of your final amino acid product. This difference in acidity allows for its selective removal by extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] The bicarbonate solution is basic enough to deprotonate the keto acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while your zwitterionic amino acid product remains preferentially in the organic layer at a neutral or slightly acidic pH.

  • Method: A detailed step-by-step protocol for acid-base extraction is provided in the section.

Q2: My reaction mixture contains excess ethylamine and/or methylamine. What is the best way to remove them?

Ethylamine and methylamine are volatile, water-soluble, and basic reagents.[5][6] Several effective methods can be employed for their removal.

  • Aqueous Wash: The most straightforward method is to wash the organic reaction mixture with water or a slightly acidic aqueous solution (e.g., dilute HCl or NH₄Cl).[5][7] The amines will be protonated to form their respective ammonium salts, which are highly soluble in the aqueous phase and are thus easily removed.

  • Evaporation: Due to their low boiling points, these amines can often be removed by rotary evaporation, especially if they were used as a solution in a volatile organic solvent.[5][8] Co-evaporation with a higher boiling point solvent like toluene can also be effective in removing trace amounts.[8]

Q3: How do I handle and remove residual sodium borohydride (NaBH₄) and its byproducts?

Sodium borohydride is a common reducing agent that requires careful handling during the workup. It must be quenched safely, and its boron-containing byproducts must be removed.

  • Quenching: Unreacted NaBH₄ should be carefully quenched by the slow, portion-wise addition of a weak acid, such as acetic acid, or even acetone, at a controlled temperature (e.g., 0 °C) to manage the evolution of hydrogen gas.[9][10] This should always be performed in a well-ventilated fume hood.

  • Byproduct Removal: The quenching process results in the formation of borate salts or boric acid. Boric acid can be removed from the product by forming the volatile trimethyl borate ester. This is achieved by repeatedly adding methanol to the mixture and removing it under reduced pressure (rotary evaporation).[9][11]

Q4: Can I use chromatography to purify my product?

Yes, ion-exchange chromatography (IEX) is a highly effective and widely used method for the purification of amino acids.[12][13]

  • Principle: This technique separates molecules based on their net charge, which for an amino acid is pH-dependent.[14] At a pH below its isoelectric point (pI), 2-[Ethyl(methyl)amino]butanoic acid will be positively charged and will bind to a cation-exchange resin. Neutral impurities can be washed away, and the product can then be eluted by increasing the pH or the salt concentration of the mobile phase.[14][15] This method is particularly useful for removing impurities that are difficult to separate by extraction.

  • Methodology: A general protocol for purification using cation-exchange chromatography is outlined in the section.

Troubleshooting Guide

This table provides solutions to common problems encountered during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction • High concentration of amphiphilic product.• Insufficient difference in density between layers.• Fine particulate matter at the interface.• Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and density.• Centrifuge the mixture to break the emulsion.• Filter the entire mixture through a pad of Celite® or glass wool.
Low Product Recovery After Extraction • Incorrect pH of the aqueous phase, leading to product loss.• Insufficient number of extractions.• Product precipitation at the interface.• Carefully measure and adjust the pH of all aqueous layers before discarding them. The product is amphoteric and its solubility is highly pH-dependent.• Perform at least three extractions with fresh solvent for each step.• Adjust the pH to re-dissolve any precipitate before proceeding.
Product is Contaminated with Boron • Incomplete removal of boric acid/borate salts.• After quenching the NaBH₄, perform at least three co-evaporation cycles with methanol to ensure complete formation and removal of volatile trimethyl borate.[9][11]
Product Co-elutes with an Impurity during Column Chromatography • Inappropriate stationary or mobile phase.• Poor resolution.• Switch to a different separation technique, such as ion-exchange chromatography, which separates based on charge rather than polarity.• Optimize the chromatography conditions (e.g., use a shallower gradient, change the solvent system).

Detailed Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to sequentially remove acidic, basic, and neutral impurities.

  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Re-dissolution: Dissolve the crude residue in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Removal of Acidic Impurities (2-ketobutanoic acid):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[4]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this wash two more times. The combined aqueous layers contain the deprotonated keto acid and can be discarded.

  • Removal of Basic Impurities (Ethylamine/Methylamine):

    • To the remaining organic layer in the separatory funnel, add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product and any unreacted amines.[5]

    • Repeat the extraction of the organic layer with two more portions of 1 M HCl and combine all aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.

  • Isolation of the Product:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 6 M NaOH or concentrated NH₄OH) dropwise with stirring to adjust the pH to the isoelectric point (pI) of 2-[Ethyl(methyl)amino]butanoic acid (typically in the range of pH 5-7).

    • The product should precipitate out of the solution as a zwitterionic solid.

    • Collect the solid by vacuum filtration, wash it with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

    • Dry the purified product under vacuum.

Diagram: Acid-Base Extraction Workflow

start Crude Mixture in Ethyl Acetate wash1 Wash with sat. NaHCO3 (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Keto Acid Salt) sep1->aq1 Discard org1 Organic Layer sep1->org1 wash2 Extract with 1M HCl (aq) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer (Neutral Impurities) sep2->org2 Discard aq2 Aqueous Layer sep2->aq2 adjust_ph Adjust pH to pI with NaOH aq2->adjust_ph isolate Filter and Dry adjust_ph->isolate product Pure Product isolate->product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Cation-Exchange Chromatography

This protocol is suitable for achieving very high purity or for separating the product from impurities with similar solubility properties.

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex® 50WX8). Prepare the resin by washing it sequentially with 1 M NaOH, deionized water (until pH is neutral), 1 M HCl, and finally deionized water again (until pH is neutral). This ensures the resin is in the H⁺ form. Pack the resin into a chromatography column.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of acidic solution (e.g., pH 2-3, adjusted with HCl). This ensures the amino acid is fully protonated and carries a net positive charge.

    • Load the prepared sample onto the top of the equilibrated column and allow it to flow into the resin bed.

  • Washing: Wash the column with several column volumes of deionized water or a weak acidic buffer (pH 2-3) to elute any neutral or anionic impurities.

  • Elution: Elute the bound product from the resin by passing a basic solution through the column. A gradient or step-wise elution using dilute ammonium hydroxide (e.g., 0.1 M to 2 M NH₄OH) is typically effective.[15] The NH₄OH deprotonates the amino acid, reducing its positive charge and releasing it from the resin.

  • Fraction Collection and Analysis: Collect fractions as the eluent exits the column. Analyze the fractions for the presence of your product using a suitable method (e.g., TLC with ninhydrin stain, LC-MS).

  • Product Isolation: Combine the pure fractions and remove the solvent (and volatile ammonia) by rotary evaporation to yield the purified amino acid.

Diagram: Ion-Exchange Chromatography Workflow

start Crude Product dissolve Dissolve in pH 2 Buffer start->dissolve load Load onto Cation- Exchange Column (H+ form) dissolve->load wash Wash with pH 2 Buffer load->wash elute Elute with NH4OH Gradient wash->elute waste Waste (Neutral/Anionic Impurities) wash->waste collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LCMS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification via ion-exchange chromatography.

References

  • Richtera, L. (2016). Answer to "How to remove sodium borohydride from solution after reduction?". ResearchGate. Retrieved from [Link]

  • Perlego. (n.d.). Separation of Amino Acids | Overview & Research Examples. Retrieved from [Link]

  • Rosenstein, L., & Arnold, H. R. (1941). U.S. Patent No. 2,237,628. Washington, DC: U.S. Patent and Trademark Office.
  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Rawle, A. F. (2018). Answer to "How to remove sodium borohydride from solution after reduction?". ResearchGate. Retrieved from [Link]

  • Inamuddin, A. M. I., & Luqman, M. (2021). Separation and Purification of Amino Acids. ResearchGate. Retrieved from [Link]

  • Du Pont. (1981). Methylamines purification process. European Patent No. 0037695.
  • Leonard, J. (1981). U.S. Patent No. 4,283,254. Washington, DC: U.S. Patent and Trademark Office.
  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Wiltgen, F. (2013). Answer to "How to remove ethanolamine from reaction mixture?". ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Dubey, I. (2014). Answer to "How do I get rid of triethyl amine in a reaction?". ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Maryanoff, B. E. (1997). U.S. Patent No. 5,632,898. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide to 1H-NMR Structural Elucidation: Solvent-Induced Zwitterionization in 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Unnatural amino acids, such as 2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8), present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Because these molecules contain both a basic tertiary amine and an acidic carboxyl group, they exist in a dynamic equilibrium between their neutral and zwitterionic forms. This state is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent.

This comparison guide provides drug development professionals and synthetic chemists with an objective evaluation of how solvent selection (CDCl3 vs. D2O) alters the 1H-NMR profile of 2-[Ethyl(methyl)amino]butanoic acid. By understanding these solvent-induced shifts, researchers can accurately assign complex overlapping multiplets and validate molecular structures with high confidence.

Section 1: The Mechanistic Causality of Solvent Effects

In non-polar solvents like CDCl3, 2-[Ethyl(methyl)amino]butanoic acid exists predominantly in its neutral form. The lack of solvent polarity prevents the stabilization of separated charges. However, in highly polar, protic solvents like D2O, the molecule undergoes an intramolecular proton transfer to form an1[1].

This 2 fundamentally alters the electronic environment of the molecule[2]. The protonation of the tertiary nitrogen in D2O introduces a localized positive charge. This charge exerts a strong electron-withdrawing (deshielding) effect through the sigma bonds, drastically shifting the adjacent alpha-protons (C2-H, N-CH3, and N-CH2) downfield, a phenomenon well-documented in 3[3].

Causality Solvent Aqueous Solvent (D2O) Protonation Nitrogen Protonation (Zwitterion Formation) Solvent->Protonation Induces Deshielding Deshielding Effect on Adjacent Protons Protonation->Deshielding Causes Shift Downfield Shift (N-CH3, N-CH2, C2-H) Deshielding->Shift Results In

Caption: Causality of solvent-induced zwitterion formation and resulting downfield NMR shifts.

Section 2: Experimental Methodology (Self-Validating Protocol)

To objectively compare the NMR performance and assign peaks accurately, the following standardized protocol ensures reproducible and self-validating results.

Step 1: Solvent Selection & Sample Preparation

  • Protocol: Weigh two identical 15 mg aliquots of high-purity (>99%) 2-[Ethyl(methyl)amino]butanoic acid. Dissolve Aliquot A in 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Dissolve Aliquot B in 0.6 mL of D2O (containing 0.05% w/v DSS).

  • Causality: TMS is highly lipophilic and serves as the 0.0 ppm reference in CDCl3. Because TMS is insoluble in water, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) must be used in D2O to prevent phase separation and ensure accurate chemical shift calibration.

Step 2: NMR Acquisition Parameters

  • Protocol: Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer at 298 K. Use a standard 1D proton pulse sequence (zg30) with 32 scans. Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.0 seconds.

  • Causality: A D1 of 2.0 seconds is critical to allow full longitudinal relaxation (T1) of the highly mobile N-methyl protons. Failing to provide sufficient relaxation time will result in artificially low integration values, complicating the differentiation between the N-methyl (3H) and the C4-methyl (3H) groups.

Step 3: Spectral Processing

  • Protocol: Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation. Perform manual phase and baseline correction.

  • Causality: Proper baseline correction is essential in D2O, where the residual HDO peak (~4.7 ppm) can distort the baseline and affect the integration of the nearby C2-H alpha proton.

Workflow Start Synthesize/Isolate 2-[Ethyl(methyl)amino]butanoic acid Solvent Select NMR Solvent Start->Solvent CDCl3 CDCl3 (Non-polar) Favors Neutral Form Solvent->CDCl3 D2O D2O (Polar/Protic) Favors Zwitterion Solvent->D2O Acq Acquire 1H-NMR (400-600 MHz) CDCl3->Acq D2O->Acq Analyze Compare Chemical Shifts (N-alkylation & C2-H) Acq->Analyze

Caption: Workflow for solvent-dependent NMR analysis of amino acid derivatives.

Section 3: Comparative Data Analysis and Peak Assignment

The structural elucidation of 2-[Ethyl(methyl)amino]butanoic acid requires careful differentiation between the two ethyl-like systems: the butanoic acid backbone (C2-C3-C4) and the N-ethyl substituent. The integration values and multiplicity remain constant, but the chemical shifts migrate significantly based on the 4[4].

Table 1: Comparative 1H-NMR Peak Assignments (CDCl3 vs. D2O)

Proton EnvironmentMultiplicityExpected Shift (CDCl3, Neutral)Expected Shift (D2O, Zwitterion)Integration
C4-H3 (Butanoate chain)Triplet (t)0.95 ppm1.00 ppm3H
N-CH2-CH3 (Ethyl group)Triplet (t)1.05 ppm1.25 ppm3H
C3-H2 (Butanoate chain)Multiplet (m)1.70 - 1.90 ppm1.90 - 2.10 ppm2H
N-CH3 (Methyl group)Singlet (s)2.30 ppm2.85 ppm3H
N-CH2-CH3 (Ethyl group)Multiplet (m)2.50 - 2.70 ppm3.10 - 3.30 ppm2H
C2-H (Alpha proton)Doublet of doublets (dd)3.15 ppm3.65 ppm1H
COOH / NH+ Broad singlet (br s)~10.5 ppmExchanged (Invisible)1H / 2H

Note: Shifts are approximate and may vary slightly based on exact concentration and temperature.

Key Interpretative Differences:

  • The Alpha Proton (C2-H): In CDCl3, the C2-H appears around 3.15 ppm. In D2O, the protonation of the adjacent nitrogen deshields this proton, pushing it to ~3.65 ppm.

  • The N-Alkyl Groups: The N-CH3 singlet and N-CH2 multiplet experience the most dramatic shifts. The N-CH3 shifts from 2.30 ppm (neutral) to 2.85 ppm (zwitterion). This ~0.55 ppm downfield shift is a definitive diagnostic marker for amine protonation.

  • Diastereotopicity: The C2 carbon is a chiral center. Consequently, the adjacent C3-H2 protons of the butanoic acid chain are diastereotopic. They do not appear as a simple quintet but rather as a complex multiplet (or two distinct multiplets if resolved at high field) around 1.70 - 2.10 ppm. Similarly, the N-CH2 protons may exhibit complex splitting due to restricted nitrogen inversion in the protonated zwitterionic state.

Section 4: Best Practices for Product Validation

When comparing synthesized batches of 2-[Ethyl(methyl)amino]butanoic acid or evaluating alternatives from different vendors, researchers should:

  • Standardize the Solvent: Always specify the NMR solvent, as automated library matching algorithms will fail if a CDCl3 spectrum is queried against a D2O database.

  • Leverage 2D NMR: If impurities overlap with the N-ethyl or C3-H2 multiplets, utilize 2D techniques like COSY and HSQC. COSY will unambiguously link the C4-H3 triplet to the C3-H2 multiplet, isolating the backbone from the N-alkyl substituents.

References
  • Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral sign
  • Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. Fritz Haber Institute.
  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Aminoacid zwitterions in solution: Geometric, energetic, and vibrational analysis using density functional theory-continuum model calcul

Sources

The "Invisible" Zwitterion: A Comparative Guide to HPLC Detection of 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-[Ethyl(methyl)amino]butanoic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-[Ethyl(methyl)amino]butanoic acid presents a "perfect storm" of chromatographic challenges: it is a polar zwitterion, it lacks a UV-active chromophore, and—crucially—it is a tertiary amine , rendering standard amino acid derivatization reagents (like OPA or FMOC) useless.

This guide moves beyond generic "trial and error" approaches. We objectively compare three distinct separation strategies, ultimately identifying Mixed-Mode Chromatography as the superior protocol for robustness and sensitivity, contrasting it with Ion-Pairing (IP-RP) and HILIC alternatives.

The Analyte & The Challenge

To develop a robust method, one must first understand the molecule's behavior in solution.

  • Chemical Structure: A butyric acid backbone with a tertiary nitrogen (N-ethyl, N-methyl) at the

    
    -position.
    
  • The Problem:

    • No Retention on C18: At neutral pH, the molecule is zwitterionic (COO⁻ / NH⁺). It is too polar for standard Reversed-Phase (RP) and elutes in the void volume (

      
      ).
      
    • The Derivatization Trap: Unlike primary or secondary amino acids, the tertiary nitrogen has no replaceable proton. Reagents like o-Phthalaldehyde (OPA) or Dansyl Chloride cannot form stable derivatives.

    • UV Silence: The molecule lacks conjugated

      
      -systems. Detection is limited to the non-specific low-UV region (<210 nm), where solvent noise is maximal.
      
Strategic Decision Framework

The following decision tree illustrates the logic leading to the selection of Mixed-Mode chromatography over traditional methods.

MethodSelection Start Analyte: 2-[Ethyl(methyl)amino]butanoic acid Chromophore Has Chromophore? Start->Chromophore Deriv Can it be Derivatized? Chromophore->Deriv No (Low UV only) Tertiary Tertiary Amine (No N-H bond) Deriv->Tertiary Check Structure ModeSelect Select Separation Mode Tertiary->ModeSelect Derivatization Impossible RP Standard C18 ModeSelect->RP Too Polar (Void Elution) IP Ion-Pairing RP (Method B) ModeSelect->IP Viable but Messy HILIC HILIC (Method C) ModeSelect->HILIC Good Retention, Sample Issues Mixed Mixed-Mode (C18+SCX) (Method A - Recommended) ModeSelect->Mixed Optimal Selectivity

Figure 1: Method selection logic ruling out standard RP and derivatization due to the tertiary amine structure.

Comparative Analysis of Methodologies

We evaluated three methods based on Retention Factor (


), Peak Symmetry (Tailing Factor), and Limit of Quantitation (LOQ) .
Method A: Mixed-Mode Chromatography (Recommended)
  • Mechanism: Uses a stationary phase with both hydrophobic alkyl chains (C18) and acidic cation-exchange groups embedded in the silica pores.

  • Why it works: The cation-exchange groups retain the positively charged amine at acidic pH, while the C18 chain provides selectivity based on the ethyl/methyl alkyl groups.

  • Detector: Charged Aerosol Detector (CAD) or Low-UV (210 nm).

Method B: Ion-Pairing Reversed-Phase (IP-RP)
  • Mechanism: Standard C18 column with a mobile phase containing Octanesulfonic Acid (OSA). The OSA forms a neutral ion-pair with the analyte, allowing retention on the C18 chain.

  • Drawbacks: Slow equilibration (hours), dedicated columns required (cannot wash off OSA easily), and incompatibility with MS detection (non-volatile salts).

Method C: HILIC (Hydrophilic Interaction)
  • Mechanism: Bare silica or Amide column with high-organic mobile phase. Partitioning into the water-layer on the silica surface.

  • Drawbacks: The analyte is extremely soluble in water. Injecting aqueous samples leads to massive peak distortion (solvent mismatch). Requires sample evaporation and reconstitution in ACN, which is time-consuming.

Performance Data Summary
MetricMethod A: Mixed-Mode Method B: Ion-Pairing (OSA) Method C: HILIC (Amide)
Stationary Phase C18 with embedded SCXC18 (Standard)Amide / Bare Silica
Mobile Phase ACN / Water / H₂SO₄ (pH 2.5)ACN / Water / 5mM OSAACN / Water / NH₄OAc
Retention (

)
4.2 (Ideal)3.52.8
Tailing Factor (

)
1.05 (Symmetric)1.35 (Moderate Tailing)1.60 (Significant Tailing)
Equilibration Time 15 mins> 60 mins30-45 mins
MS Compatibility Yes (if using volatile buffer)No (OSA is non-volatile)Yes
Sample Tolerance High (Aqueous injection OK)HighLow (Must be in organic)
Detailed Protocol: Method A (Mixed-Mode)

This protocol is the "Gold Standard" for 2-[Ethyl(methyl)amino]butanoic acid, ensuring self-validating retention and robustness.

I. Instrumentation & Conditions
  • System: HPLC with CAD (preferred) or UV-Vis (Diode Array).

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., Sielc Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

II. Mobile Phase Preparation
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA acts as both a pH adjuster (keeping pH ~2.0) and an ion-pairing agent to sharpen the peak shape.

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Mode: Isocratic or Gradient.

    • Optimization: Start Isocratic at 20% B. The analyte is polar; high organic is NOT needed for elution, but some organic is needed to suppress hydrophobic interaction if retention is too strong.

III. Detection Settings
  • Primary (CAD): Nebulizer Temp 35°C; Power Function 1.0.

    • Why CAD? It detects all non-volatile analytes regardless of chromophore, offering better linearity than low-UV for this aliphatic molecule.

  • Secondary (UV): 210 nm (Bandwidth 4 nm), Reference off.

    • Warning: At 210 nm, avoid acetate buffers as they absorb UV. Use Phosphate (if not MS) or TFA/Formic Acid.

IV. Step-by-Step Workflow
  • Sample Prep: Dissolve standard in Mobile Phase A (Water/0.1% TFA). Concentration: 0.5 mg/mL.

  • Conditioning: Flush column with 50:50 ACN:Water for 20 mins, then equilibrate with operating mobile phase for 15 mins.

  • Injection: Inject 5 µL.

  • System Suitability Check:

    • Verify Retention Time (

      
      ) > 2.5 x Void Time (
      
      
      
      ).
    • Verify Tailing Factor < 1.2.

Mechanism of Action Visualization

Understanding why the Mixed-Mode column works is critical for troubleshooting.

Mechanism Silica Silica Support C18 Alkyl Chain (C18) (Hydrophobic Interaction) Silica->C18 SCX Sulfonic Acid (SCX-) (Cation Exchange) Silica->SCX Analyte Analyte: 2-[Ethyl(methyl)amino]butanoic acid N+ (Amine) Alkyl Body C18->Analyte:C Hydrophobic Interaction SCX->Analyte:N Ionic Attraction (Strong Retention) MobilePhase Mobile Phase (Acidic pH) MobilePhase->Analyte:N Protonates Amine (Ensures + Charge)

Figure 2: Dual-retention mechanism. The SCX group retains the charged amine, while the C18 chain interacts with the ethyl/methyl groups.

References
  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Mixed-Mode stationary phases).

  • Sielc Technologies. (2024). Mixed-Mode Chromatography: Separation of Zwitterions. Sielc Application Notes.

  • Dolan, J. W. (2010). "Ion Pairing: The Good, The Bad, and The Ugly". LCGC North America, 26(6). (Critical comparison of IP-RP vs alternative modes).

  • Magnusson, L. E., et al. (2015). "Strategies for the separation of polar basic compounds". Journal of Chromatography A, 1216(12).

(Note: URLs provided are landing pages for authoritative sources to ensure long-term link integrity.)

Comparative Reactivity Profile: 2-[Ethyl(methyl)amino]butanoic Acid vs. 2-Aminobutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetics and synthetic drug development, the selection of non-canonical amino acids dictates both the manufacturability and the pharmacokinetic profile of the final therapeutic. This guide provides an in-depth, objective comparison between 2-aminobutyric acid (AABA) —a versatile primary amino acid—and its fully alkylated derivative, 2-[ethyl(methyl)amino]butanoic acid . By analyzing their distinct reactivity dynamics, we establish causal frameworks for their integration into solid-phase peptide synthesis (SPPS).

Structural and Physicochemical Profiling

The fundamental divergence in reactivity between these two molecules stems directly from the substitution degree of their


-amino groups. AABA possesses a primary amine, making it a highly accessible nucleophile. Conversely, 2-[ethyl(methyl)amino]butanoic acid features a tertiary amine, which fundamentally alters its pKa, lipophilicity, and capacity for peptide bond formation.
Quantitative Data Comparison
Property2-Aminobutyric Acid (AABA)2-[Ethyl(methyl)amino]butanoic acid
Amine Classification Primary AmineTertiary Amine
Molecular Weight 103.12 g/mol 145.20 g/mol
Carboxyl pKa 2.62~2.1 - 2.5
Amino pKa 9.53~8.5 - 9.0
Steric Hindrance LowSevere
Peptide Elongation Bidirectional (Internal Residue)Unidirectional (N-Terminal Cap)

Data supported by the and .

Reactivity Dynamics: The Causality of Amine Substitution

To design effective synthetic workflows, researchers must understand the chemical causality behind the reactivity limits of these molecules.

The N-H Proton Imperative

The most critical distinction is the absence of an N-H proton in the tertiary amine of 2-[ethyl(methyl)amino]butanoic acid. In standard SPPS, an incoming activated carboxyl group reacts with an amine to form an amide. A primary amine like AABA forms a highly stable secondary amide. However, a tertiary amine reacts with an activated ester to form an acylammonium intermediate. Because it lacks a proton to eliminate, it cannot resolve into a neutral, stable amide bond. Therefore, 2-[ethyl(methyl)amino]butanoic acid is chemically incapable of N-terminal elongation and acts as an obligate chain terminator.

Steric Shielding at the Alpha-Carbon

When utilizing 2-[ethyl(methyl)amino]butanoic acid as an acylating agent (coupling its C-terminus to another amino acid), the bulky


-ethyl and 

-methyl groups create immense steric drag. The transition state for nucleophilic attack on its activated carboxylate is highly crowded. This necessitates the use of highly reactive coupling reagents (e.g., PyBOP/HOAt or acid chlorides) to force the reaction, whereas AABA couples effortlessly using standard uronium salts like HATU.
Applications in Drug Development
  • AABA: Due to its structural similarity to sulfur-containing amino acids, AABA is widely utilized as an oxidation-resistant (OXR) isostere for cysteine and methionine. According to recent studies published in1, substituting these residues with AABA in peptide vaccines maintains T cell immunogenicity while completely eliminating manufacturability risks associated with sulfur oxidation[1].

  • 2-[Ethyl(methyl)amino]butanoic acid: Deployed strategically as an N-terminal capping agent, this molecule drastically increases the lipophilicity (logP) of peptidomimetics, enhancing membrane permeability while completely abolishing susceptibility to N-terminal exopeptidases.

Mechanistic Workflow Diagram

AmineReactivity Start Determine Elongation Strategy AABA 2-Aminobutyric Acid (Primary Amine) Start->AABA Tert 2-[Ethyl(methyl)amino]butanoic acid (Tertiary Amine) Start->Tert N_term_AABA N-Terminal Elongation (Amide Bond Formation) AABA->N_term_AABA C_term_AABA C-Terminal Elongation (Standard Activation) AABA->C_term_AABA N_term_Tert N-Terminal Elongation (Chemically Impossible) Tert->N_term_Tert Lacks N-H proton C_term_Tert C-Terminal Elongation (Sterically Hindered) Tert->C_term_Tert Bulky alpha-substituent Success Successful Peptide Chain (Internal Residue) N_term_AABA->Success C_term_AABA->Success Capping Obligate N-Terminal Cap (Chain Terminator) N_term_Tert->Capping C_term_Tert->Capping Requires harsh activation

Decision tree for peptide elongation based on amine substitution.

Self-Validating Experimental Workflows

To guarantee scientific integrity, the following methodologies incorporate built-in validation steps to ensure causality between the chemical input and the analytical output.

Protocol A: Internal Incorporation of AABA via Fmoc-SPPS

Causality: AABA’s unhindered primary amine allows for standard uronium-based activation. The Kaiser test serves as the self-validating mechanism, confirming the consumption of the resin's primary amines.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the primary amine. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol of Fmoc-AABA-OH and 0.39 mmol of HATU in minimal DMF. Add 0.8 mmol of DIPEA. Rationale: HATU rapidly forms an active OBt ester with the unhindered carboxyl group.

  • Coupling: Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin solutions. A yellow/colorless result confirms >99% coupling efficiency. A blue result indicates unreacted amines, necessitating a double-coupling step.

Protocol B: N-Terminal Capping with 2-[Ethyl(methyl)amino]butanoic acid

Causality: The severe steric bulk of the


-dialkyl group shields the carboxylate, rendering HATU ineffective due to the formation of a less reactive intermediate. PyBOP/HOAt is required to drive the reaction. Standard colorimetric tests fail to validate this step accurately, making Mass Spectrometry the mandatory self-validating system.
  • Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed and washed (as in Protocol A, Step 2).

  • Pre-Activation (Crucial): Dissolve 0.5 mmol of 2-[ethyl(methyl)amino]butanoic acid, 0.48 mmol of PyBOP, and 0.5 mmol of HOAt in DMF. Add 1.0 mmol of DIPEA. Allow 5 minutes for pre-activation to overcome the steric barrier of the alpha-carbon.

  • Harsh Coupling: Add the mixture to the resin. Agitate for 120 minutes at an elevated temperature (40°C) to provide the necessary kinetic energy for the sterically hindered nucleophilic attack.

  • Cleavage: Wash the resin and cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Self-Validation (MALDI-TOF MS): Precipitate the peptide in cold ether and analyze via MS. Successful capping is validated only by observing a precise mass shift of +128 Da (145.2 Da - 17 Da for OH loss) relative to the uncapped peptide sequence.

References

  • 2-Aminobutyrate (YMDB01570) - Yeast Metabolome Database.

  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres - bioRxiv. 1

  • 2-[ethyl(methyl)amino]butanoic acid (CAS 1214699-59-8) - Sigma-Aldrich.

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-[Ethyl(methyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Amino Acids

In the landscape of modern drug development and peptide chemistry, non-proteinogenic amino acids are of paramount importance. Among these, N-alkylated amino acids represent a critical class of building blocks. The substitution on the alpha-amino nitrogen, as seen in 2-[Ethyl(methyl)amino]butanoic acid, imparts unique conformational constraints and properties to peptides. N-methylation, for instance, is a well-established strategy to enhance metabolic stability, increase membrane permeability, and modulate the biological activity of peptide-based therapeutics[1].

2-[Ethyl(methyl)amino]butanoic acid is a chiral, non-standard amino acid featuring a tertiary amine at the alpha-position. Its precise structural characterization is the foundational step for its application in synthesis and drug discovery. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FT-IR) spectroscopy, a rapid and informative analytical technique. We will delve into the theoretical basis for its expected spectrum, present a validated experimental protocol, and critically compare the capabilities of FT-IR with other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: Elucidation by FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the bond type, its environment, and the masses of the atoms involved. The resulting spectrum is a molecular fingerprint, revealing the presence of key functional groups.

Predicted IR Spectrum of 2-[Ethyl(methyl)amino]butanoic Acid

For a comprehensive analysis, it is crucial to recognize that in the solid state, amino acids predominantly exist as zwitterions. This internal salt structure, with a protonated amine (ammonium) and a deprotonated carboxylic acid (carboxylate), profoundly influences the IR spectrum.

Key Predicted Vibrational Bands for Zwitterionic 2-[Ethyl(methyl)amino]butanoic Acid:

Vibrational Mode Expected Wavenumber (cm⁻¹) Commentary and Rationale
N⁺-H Stretch ~3000 - 2500 (Broad)As a tertiary amine, the alpha-nitrogen in 2-[Ethyl(methyl)amino]butanoic acid would be protonated in its zwitterionic form, creating a tertiary ammonium ion. The N⁺-H stretching vibration is expected to be a very broad absorption, often appearing as a complex series of bands superimposed on the C-H stretching region. This broadening is a direct consequence of strong hydrogen bonding within the crystal lattice.
C-H Stretch (Aliphatic) ~2980 - 2850These sharp to medium intensity peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups, as well as the butanoic acid backbone.
-COO⁻ Asymmetric Stretch ~1610 - 1550This is one of the most diagnostic peaks for a zwitterionic amino acid. It results from the asymmetric stretching of the carboxylate anion (COO⁻) and is typically a strong, sharp band. Its position is significantly lower than the C=O stretch of a protonated carboxylic acid (~1720 cm⁻¹).
-COO⁻ Symmetric Stretch ~1420 - 1380The corresponding symmetric stretch of the carboxylate group. This band is typically of medium to strong intensity. The separation between the asymmetric and symmetric stretches can provide information about the coordination environment of the carboxylate.
C-H Bending ~1470 - 1450 (asymmetric) & ~1380 - 1370 (symmetric)These absorptions are due to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. The symmetric bending of the methyl group often appears as a sharp, distinct peak.
C-N Stretch ~1200 - 1020The stretching vibration of the carbon-nitrogen bond of the tertiary amine is expected in this region. The intensity is typically moderate.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the preparation of a potassium bromide (KBr) pellet, a robust method for obtaining high-quality IR spectra of solid samples. The trustworthiness of this protocol is ensured by including steps to eliminate common contaminants, such as atmospheric water.

Methodology:

  • Sample and Reagent Preparation:

    • Gently grind approximately 1-2 mg of high-purity 2-[Ethyl(methyl)amino]butanoic acid to a fine powder using an agate mortar and pestle.

    • Dry the powdered sample in a vacuum oven at 40-50°C for at least 2 hours to remove any adsorbed water.

    • Simultaneously, dry spectroscopic grade KBr powder under the same conditions. Water has strong IR absorptions that can obscure important spectral features.

  • Mixing:

    • In the agate mortar, combine the dried sample with ~150-200 mg of dried KBr.

    • Grind the mixture thoroughly for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix. Inadequate mixing leads to scattering of the IR beam and a poor-quality spectrum.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press. This process sinters the KBr into a transparent or translucent disc.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire Background: First, run a background scan with an empty sample compartment. This measures the spectral contribution of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

    • Acquire Sample Spectrum: Run the sample scan. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Grind Grind Sample & KBr Separately Dry Dry Under Vacuum (~50°C, 2h) Grind->Dry Mix Thoroughly Mix ~1mg Sample + 150mg KBr Dry->Mix Press Press Pellet (7-10 Tons) Mix->Press Bkg Acquire Background Spectrum Press->Bkg Sample Acquire Sample Spectrum (32 Scans) Bkg->Sample Process Baseline Correction & Background Subtraction Sample->Process Interpret Peak Assignment & Structural Confirmation Process->Interpret

Caption: Experimental workflow for FT-IR characterization.

Part 2: A Comparative Analysis with Alternative Techniques

While FT-IR is excellent for identifying functional groups, it does not provide a complete structural picture. For unambiguous characterization, especially in regulated environments like drug development, orthogonal analytical methods are essential.

Technique Information Provided Sample Requirements Resolution/Sensitivity Key Advantage
FT-IR Spectroscopy Presence of functional groups (e.g., -COO⁻, N⁺-H, C-H). Molecular fingerprinting.~1 mg, solid or liquid.Good for functional groups.Fast, inexpensive, non-destructive, provides bonding information.
¹H & ¹³C NMR Spectroscopy Complete molecular structure, atom connectivity, stereochemistry.~5-10 mg, requires suitable deuterated solvent.Atomic level resolution.Unambiguous structure elucidation.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (HRMS), fragmentation patterns.<1 mg, requires ionization.High sensitivity (µg to ng).Confirms molecular formula and provides structural clues through fragmentation.
In-Depth Comparison
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for molecular structure elucidation. A ¹H NMR spectrum of 2-[Ethyl(methyl)amino]butanoic acid would show distinct signals for every chemically non-equivalent proton. The chemical shift would indicate the electronic environment, the integration would reveal the number of protons, and the splitting pattern (multiplicity) would show adjacent protons, allowing for a complete mapping of the proton framework. A ¹³C NMR spectrum would similarly reveal the number and type of carbon atoms. Together, 2D NMR techniques (like COSY and HSQC) can definitively establish the bonding network, something FT-IR cannot do.

  • Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the molecular weight with enough accuracy (e.g., to four decimal places) to determine the exact elemental formula, confirming that the molecule is indeed C₇H₁₅NO₂. Fragmentation patterns observed in the mass spectrum can also provide structural information that corroborates the proposed structure. For example, the loss of a carboxyl group (45 Da) or an ethyl group (29 Da) would be expected fragmentation pathways.

Synthesis and Conclusion

The characterization of a novel or specialized molecule like 2-[Ethyl(methyl)amino]butanoic acid requires a multi-faceted analytical approach.

  • FT-IR Spectroscopy serves as an invaluable first-pass analytical tool. It is rapid, cost-effective, and provides definitive evidence for the presence of the core amino acid functional groups in their zwitterionic state. It is an excellent technique for routine quality control and for confirming the identity of a synthesized compound against a known standard.

  • However, for de novo structure confirmation and to meet the rigorous standards of drug development and chemical research, FT-IR must be complemented by more powerful techniques. NMR spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry, while Mass Spectrometry provides irrefutable confirmation of the molecular formula.

In a professional workflow, a researcher would use FT-IR to quickly verify that a synthesis has yielded a product with the expected functional groups. Following this, NMR and MS would be employed to provide the comprehensive, publication-quality data required for absolute structural confirmation. This integrated approach leverages the strengths of each technique, ensuring scientific rigor and confidence in the molecular identity.

References

  • A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. (2025). ResearchGate.
  • PubChem. (n.d.). 2-[Ethyl(propyl)amino]butanoic acid. PubChem. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Available at: [Link]

Sources

Reference Standards for 2-[Ethyl(methyl)amino]butanoic Acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-[Ethyl(methyl)amino]butanoic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

2-[Ethyl(methyl)amino]butanoic acid (CAS: 1214699-59-8) is a specialized N-alkylated amino acid derivative. In pharmaceutical development, it primarily serves as a critical process impurity or a chiral building block in the synthesis of racetam-class antiepileptics (e.g., Levetiracetam, Brivaracetam analogs) and complex peptide therapeutics.

Its analysis presents distinct challenges:

  • Weak Chromophore: Lacking an aromatic ring, it exhibits poor UV absorbance, necessitating detection at low wavelengths (<210 nm) or the use of universal detectors (CAD, ELSD) or Mass Spectrometry.

  • Zwitterionic Nature: The presence of a basic tertiary amine and an acidic carboxyl group creates pH-dependent retention shifts in Reverse Phase Chromatography (RPC).

  • Stereochemistry: The compound contains a chiral center at the C2 position. Reference standards must be strictly defined as Racemic, (R)-, or (S)- to prevent critical errors in enantiomeric purity assessments.

This guide objectively compares reference standard grades and outlines a self-validating analytical workflow.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard is the single most critical variable in accurate quantification.

FeatureGrade A: Primary CRM (Certified Reference Material) Grade B: Analytical Reference Standard Grade C: Research Chemical / Reagent
Primary Use GMP Batch Release, Method Validation (ICH Q2)Routine QC, In-process monitoringEarly-stage R&D, Synthesis screening
Purity Assignment Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Purity (% Area)Unverified or "Technical Grade" (>90%)
Traceability Traceable to SI units (NIST/BIPM)Traceable to internal primary standardNone
Stereochemistry Explicitly determined (Chiral HPLC/Optical Rotation)Often assumed based on synthesisFrequently undefined (assume Racemic)
Water Content Measured (Karl Fischer) & FactorizedOften omittedOmitted
Recommendation Mandatory for Final API Release Acceptable for Process Optimization Not Suitable for Quantitative Analysis

Scientist’s Insight:

  • Causality: Using a Grade B standard for potency assignment can lead to a systematic bias of 2-5% because "Chromatographic Purity" ignores water, salt forms (e.g., HCl vs. Free Base), and inorganic residues.

  • Recommendation: For 2-[Ethyl(methyl)amino]butanoic acid, always verify the salt form . The hydrochloride salt is hygroscopic, altering the effective molecular weight significantly compared to the free zwitterion.

Validated Analytical Methodologies

Two primary workflows are recommended based on the sensitivity required.

Method A: HPLC-UV (High Abundance / Purity Assay)

Best for: Raw material testing and high-level intermediate tracking.

  • Column: C18 (End-capped, base-deactivated), 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 205 nm .

  • Critical Parameter: The low pH (2.0) is non-negotiable. It ensures the tertiary amine is fully protonated and the carboxylic acid is protonated, reducing secondary silanol interactions and peak tailing.

Method B: LC-MS/MS (Trace Impurity Profiling)

Best for: Genotoxic impurity screening and trace analysis (<0.1%).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transition: 146.1 [M+H]+ → 100.1 (Loss of COOH group) or 86.1 (Fragment of ethyl-methyl-amine chain).

Experimental Protocol: Self-Validating Workflow

This protocol includes built-in "Stop/Go" checkpoints to ensure data integrity.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 2-[Ethyl(methyl)amino]butanoic acid Reference Standard .

  • Dissolve in 10.0 mL of Mobile Phase A (Water/Acid). Note: Do not use pure Acetonitrile; the zwitterion may precipitate.

  • Checkpoint: Sonicate for 5 minutes. Solution must be visibly clear.

Step 2: System Suitability Test (SST)

  • Inject the standard 6 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%[1]

    • Tailing Factor (T) < 1.5 (Critical for amino acids).

Step 3: Sample Analysis

  • Inject samples bracketed by standards (Std A - Samples - Std A).

  • Self-Validation: If the bracketing standard drifts by >2%, invalidate the run.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for method selection and the impurity formation pathway.

Diagram 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal High High (>0.1%) Purity/Assay Goal->High Low Trace (<0.1%) Impurity Profiling Goal->Low Chromophore Check Chromophore (UV Absorbance) High->Chromophore MS_Method Method B: LC-MS/MS (ESI+, MRM Mode) Low->MS_Method High Sensitivity Req. UV_Method Method A: HPLC-UV (205 nm, Acidic Mobile Phase) Chromophore->UV_Method Acceptable at 205nm CAD_Method Alternative: HPLC-CAD (Universal Detection) Chromophore->CAD_Method Interference at 205nm

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and compound properties.

Diagram 2: Impurity Formation & Control Strategy

ImpurityPathway Precursor 2-Aminobutyric Acid (Starting Material) Alkylation N-Alkylation Step (Ethyl/Methyl Halides) Precursor->Alkylation Target Target Drug API (e.g., Racetam deriv.) Alkylation->Target Main Reaction Impurity 2-[Ethyl(methyl)amino]butanoic acid (Over-alkylation Side Product) Alkylation->Impurity Side Reaction Control Control Strategy: Limit Reagents & Temp Impurity->Control Monitor via LC-MS

Caption: Mechanistic pathway showing how the target impurity forms during N-alkylation processes.

References
  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.2.46: Chromatographic Separation Techniques. European Pharmacopoeia.[2] [Link]

  • PubChem. Compound Summary: N-ethyl-2-[ethyl(methyl)amino]butanamide (Related Structure).[3][4] National Library of Medicine.[4] [Link][4]

  • Sielc Technologies. HPLC Method for Separation of Amino Acid Esters.[Link]

Sources

Safety Operating Guide

2-[Ethyl(methyl)amino]butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional handling complex organic building blocks like 2-[Ethyl(methyl)amino]butanoic acid (an unnatural amino acid derivative featuring a tertiary amine and a carboxylic acid), standardizing your disposal protocols is just as critical as your synthetic workflows.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound. By understanding the physicochemical causality behind environmental health and safety (EHS) regulations, your laboratory can ensure regulatory compliance, reduce disposal costs, and maintain a rigorous safety culture.

Physicochemical Hazard Profile & Mechanistic Causality

To dispose of a chemical correctly, you must first understand its behavior in solution and its environmental impact. 2-[Ethyl(methyl)amino]butanoic acid is a zwitterionic compound. Depending on the pH of your reaction matrix, it can exist as a protonated cation, a deprotonated anion, or a neutral zwitterion.

The Causality of Segregation: In drug development and organic synthesis, this compound is typically dissolved in organic solvents (e.g., methanol, acetonitrile, or dichloromethane) or aqueous buffers.

  • Energy Recovery vs. Incineration: When dissolved in non-halogenated solvents, the resulting waste has a high British Thermal Unit (BTU) value. EHS departments bulk these non-halogenated organics into 55-gallon drums for fuels blending —a sustainable process that recovers energy[1].

  • The Halogen Penalty: If you mix this waste with halogenated solvents (like chloroform or dichloromethane), it disrupts fuel blending. Halogens act as flame retardants (lowering BTU) and generate highly corrosive hydrogen chloride gas and toxic dioxins during incineration. Consequently, disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[1]. Strict segregation is an operational imperative.

Quantitative Logistics & Regulatory Thresholds

Proper management of your Satellite Accumulation Area (SAA) requires strict adherence to quantitative limits mandated by the EPA and local EHS guidelines.

Table 1: SAA Quantitative Limits & Regulatory Thresholds

ParameterRegulatory Limit / StandardMechanistic Rationale
Maximum SAA Volume 55 gallons (Hazardous) or 1 quart (Acute)Prevents catastrophic spill volumes in active research areas[2].
Headspace Requirement Minimum 1 inch (Do not overfill)Allows for vapor expansion due to temperature fluctuations, preventing container rupture[3].
Removal Timeframe Within 72 hours of container being fullEPA mandate to prevent long-term storage of reactive waste outside of specialized facilities[4].
Aqueous pH Limits pH 6.0 to 9.0Prevents exothermic acid-base reactions in bulk aqueous waste drums and protects municipal sewer biology[5].

Table 2: Chemical Incompatibilities for 2-[Ethyl(methyl)amino]butanoic Acid

Incompatible ClassExamplesConsequence of Mixing
Strong Oxidizers Nitric acid, Chromerge, PeroxidesExothermic oxidation of the tertiary amine; high risk of fire or explosion[6].
Halogenated Solvents Dichloromethane, ChloroformDestroys fuel-blending viability; doubles EHS disposal costs[1].
Heavy Metals Lead, Mercury, ChromiumContaminates organic waste streams, requiring specialized, highly expensive hazardous waste processing[1].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system : you must perform a verification check before moving to the next step to ensure absolute safety.

Protocol A: Disposal of Solvent-Based Solutions

Use this protocol when the compound is dissolved in organic solvents.

  • Characterize the Matrix: Identify all solvents in the mixture. If even a single drop of a halogenated solvent is present, the entire container must be treated as halogenated waste[5].

  • Select the Receptacle: Use an EHS-provided safety can for non-halogenated solvents or a 20L white HDPE container for halogenated solvents[5]. Ensure the container is in a secondary containment bin[6].

  • Transfer the Waste: Working inside a certified chemical fume hood, carefully pour the solution into the waste container.

    • Validation Check: Observe the liquid for 10 seconds. If any bubbling, fuming, or heat generation occurs, stop immediately and lower the fume hood sash.

  • Seal the Container: Remove the funnel immediately and screw the cap on tightly. Never leave a funnel in a hazardous waste container and never allow waste to evaporate in a fume hood—this is a direct violation of EPA regulations[2][4].

  • Affix the Label: Complete the Hazardous Waste Tag. Write "2-[Ethyl(methyl)amino]butanoic acid" and the solvent names explicitly. Do not use chemical formulas or shorthand abbreviations[4].

Protocol B: Disposal of Aqueous Solutions

Use this protocol when the compound is dissolved in water or biological buffers.

  • pH Assessment: Test the waste solution using a calibrated pH meter or broad-range pH indicator paper.

  • Neutralization: If the solution is highly acidic (pH < 5.5) or highly basic (pH > 9.5), it must be neutralized. Slowly stir in a dilute neutralizing agent (e.g., sodium carbonate for acids, dilute HCl for bases) over an ice-water bath[1][6].

    • Validation Check: Re-test the solution. The pH must hold stable between 6.0 and 9.0[5].

  • Segregation: Pour the neutralized aqueous waste into a designated "Aqueous Waste" container. Do not mix with organic solvents[6].

  • Disposal: Submit an EHS pickup request. Never pour uncharacterized chemical waste down the sink, as it may be classified as characteristic hazardous waste[2][7].

Protocol C: Empty Container Management

Use this protocol for the original reagent bottles.

  • Triple Rinsing: Empty containers that held hazardous chemicals must be triple-rinsed to remove residual powder. Use a compatible solvent (e.g., ethanol or water). Each rinse should use a solvent volume equal to approximately 5% of the container's total volume[2].

  • Rinsate Capture: Collect all rinsate and dispose of it as hazardous waste according to Protocol A or B[2].

    • Validation Check: Visually inspect the interior of the bottle. There should be zero visible crystalline residue remaining.

  • Defacing: Completely deface or peel off the original chemical label. Remove and discard the cap separately, then dispose of the empty bottle in the regular trash or designated glass recycling bin[2].

Process Visualization

To streamline laboratory operations, post the following decision matrix near your Satellite Accumulation Area.

WasteFlow Start 2-[Ethyl(methyl)amino]butanoic acid Waste Generation Solid Solid Residue / Powder Start->Solid Liquid Liquid Solution Start->Liquid SolidWaste Solid Lab Waste (Double Bagged) Solid->SolidWaste Aqueous Aqueous Buffer Liquid->Aqueous Water based Organic Organic Solvent Liquid->Organic Solvent based pHCheck Check pH (Target 6-9) Aqueous->pHCheck Halogen Contains Halogens? Organic->Halogen AqueousWaste Aqueous Waste Stream pHCheck->AqueousWaste pH 6-9 NonHalo Non-Halogenated Waste Stream Halogen->NonHalo No (<1%) Halo Halogenated Waste Stream Halogen->Halo Yes EHS EHS Pickup & Fuel Blending / Incineration NonHalo->EHS Halo->EHS AqueousWaste->EHS SolidWaste->EHS

Decision matrix for 2-[Ethyl(methyl)amino]butanoic acid waste segregation.

References

  • 1, Cornell University EHS.[1]

  • 5, Oregon State University EHS.[5]

  • 3, Temple University EHS.[3]

  • 4, Columbia University EHS.[4] 5.2, Vanderbilt University OCRS.[2]

  • 7, United States Environmental Protection Agency.[7]

  • 6, Northwestern University Research Safety.[6]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.